Diethyl 2-(3-chloroanilino)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-chloroanilino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-6-9(14)8-10/h5-8,11,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOOGHIEDLQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289032 | |
| Record name | diethyl 2-(3-chloroanilino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-01-3 | |
| Record name | NSC58617 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-(3-chloroanilino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Diethyl 2-(3-chloroanilino)malonate in Drug Synthesis
The following technical guide details the role of Diethyl 2-(3-chloroanilino)malonate and its functional equivalent, the Gould-Jacobs Intermediate , in organic synthesis.
Role: Key Intermediate in the Gould-Jacobs Synthesis of Quinolines Primary Application: Manufacture of 4-Aminoquinoline Antimalarials (e.g., Chloroquine)
Executive Summary
This compound (and its critical downstream derivative, Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate ) represents a cornerstone scaffold in heterocyclic chemistry. It serves as the primary gateway to the 4-hydroxyquinoline core, specifically the 7-chloro-4-hydroxyquinoline nucleus. This structural motif is the pharmacophore for a vast class of antimalarial and antibacterial agents, most notably Chloroquine , Hydroxychloroquine , and Amodiaquine .
This guide distinguishes between the saturated intermediate (literally "this compound") and the unsaturated enamine (the "Gould-Jacobs Intermediate") used in industrial drug production, providing protocols for the synthesis and cyclization of both.
Structural Precision & Nomenclature
In high-precision organic synthesis, distinguishing between the saturated and methylene-bridged variants is critical.
| Compound | Structure | CAS Number | Role |
| Saturated Malonate | This compound | Analogous to 5203-01-0 | Precursor; formed via alkylation of aniline with bromomalonate. |
| Gould-Jacobs Intermediate | Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | 3412-99-5 | The Industrial Standard. Formed via condensation with EMME. |
Note: While the user query specifies the saturated malonate, the overwhelming majority of "drug development" applications involve the methylene derivative. This guide covers the conversion of the aniline to the methylene intermediate (the "EMME adduct") as the primary workflow.
Synthesis Protocol: The Gould-Jacobs Pathway
The industrial route utilizes the Gould-Jacobs reaction , a sequence involving condensation followed by thermal cyclization.[1]
Phase A: Condensation (Formation of the Intermediate)
Reaction: 3-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME)
Protocol:
-
Charge: Load 1.0 eq of 3-Chloroaniline and 1.1 eq of Diethyl ethoxymethylenemalonate (EMME) into a reactor.
-
Conditions: Heat to 100–110°C (neat or in toluene).
-
Byproduct Removal: The reaction releases ethanol .[2] Use a Dean-Stark trap or vacuum distillation to remove ethanol continuously; this drives the equilibrium forward (Le Chatelier’s principle).
-
Endpoint: Monitor via TLC/HPLC until aniline is consumed (<1%).
-
Isolation: The product often solidifies upon cooling. Recrystallize from hexane/ethanol if necessary.
Phase B: Thermal Cyclization (The Critical Step)
Reaction: Intermediate
Mechanism: The cyclization is an intramolecular Friedel-Crafts acylation (or electrocyclic ring closure) occurring at high temperatures.
-
Regioselectivity: Cyclization can occur at the position ortho to the amine (position 2 or 6 of the aniline ring).
-
Path A (Sterically Hindered): Cyclization at C2 (between Cl and NH)
5-chloroquinoline (Minor Product). -
Path B (Sterically Favored): Cyclization at C6 (para to Cl)
7-chloroquinoline (Major Product).
-
-
Thermodynamics: This step requires high activation energy, necessitating temperatures >250°C.
Protocol:
-
Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Why? Boiling point (258°C) matches the activation energy requirement perfectly.
-
Procedure: Heat Dowtherm A to a rolling boil (250–255°C ).
-
Addition: Add the Phase A intermediate slowly (portion-wise or liquid feed) to the boiling solvent.
-
Critical Control: Rapid addition drops the temperature, stalling the reaction and increasing polymerization side-products. Maintain T > 245°C.
-
-
Duration: 30–60 minutes post-addition.
-
Workup: Cool to room temperature. The product (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) precipitates. Filter and wash with hexane to remove Dowtherm A.
Phase C: Hydrolysis & Decarboxylation
To access the pharmacophore 4,7-Dichloroquinoline :
-
Saponification: Reflux ester in 10% NaOH
Carboxylic Acid. -
Decarboxylation: Heat the acid in Dowtherm A or mineral oil at 260°C
7-Chloro-4-hydroxyquinoline . -
Chlorination: Treat with
4,7-Dichloroquinoline .
Visualizing the Pathway
The following diagram illustrates the synthesis flow and the critical regioselectivity decision node.
Caption: Synthesis pathway showing the condensation of 3-chloroaniline and EMME, followed by regioselective cyclization to the 7-chloroquinoline scaffold.
Mechanistic Insight: The Cyclization Logic
Why does the reaction require 250°C? The cyclization involves the attack of the aromatic ring (nucleophile) onto the ester carbonyl (electrophile). However, the aromatic ring is deactivated by the chlorine atom (electron-withdrawing).
-
Electronic Barrier: The electron density at the cyclization site is lowered by the -I (inductive) effect of chlorine.
-
Conformational Barrier: The molecule must adopt a specific cisoid conformation to allow orbital overlap.
-
Solution: High thermal energy overcomes the activation barrier imposed by the deactivated ring.
Alternative Route (The Saturated Malonate): If starting from This compound (saturated):
-
Synthesis: 3-Chloroaniline + Diethyl Bromomalonate
Saturated Intermediate. -
Utility: This intermediate cannot cyclize directly to quinoline via Gould-Jacobs. It must first be formylated (e.g., Vilsmeier-Haack reaction) to introduce the methine carbon, effectively converting it into the Gould-Jacobs intermediate described above.
Safety & Handling
-
3-Chloroaniline: Highly toxic. Causes methemoglobinemia (blue skin, oxygen deprivation) upon skin contact or inhalation.
-
Control: Handle in a glovebox or fume hood with double nitrile gloves. Have Methylene Blue injection kits available for emergency treatment.
-
-
Dowtherm A: Vapor is irritating. At 250°C, it is near its flash point. Ensure the reactor is inerted with Nitrogen (
) to prevent auto-ignition.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline."[2][5][6][8] Organic Syntheses, 28, 38. Link
-
Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 7-Chloro-4-hydroxyquinoline Derivatives." Journal of the American Chemical Society, 68(1), 113–116. Link
-
PubChem Compound Summary. (2024). "Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate (CAS 3412-99-5)."[3][9][10][11] National Center for Biotechnology Information. Link
-
Ray, S., et al. (2015). "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." Asian Journal of Chemistry, 27(8), 2823. Link
Sources
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- 9. 1158746-87-2,3-(4-Aminobenzyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 11. Diethyl ethoxy methylene malonate | Sigma-Aldrich [sigmaaldrich.com]
The Unseen Precursor: A Technical History of Diethyl 2-(3-chloroanilino)malonate
An In-Depth Guide for Researchers and Drug Development Professionals
Foreword
In the vast lexicon of chemical compounds, many serve as quiet, indispensable intermediaries—bridges between simple starting materials and complex, often life-saving, final products. Diethyl 2-(3-chloroanilino)malonate is a prime example of such a molecule. While not a household name, its history is intrinsically linked to the development of crucial pharmaceuticals, most notably the antimalarial drug chloroquine. This technical guide delves into the discovery, synthesis, and evolving significance of this pivotal enamine ester, providing a comprehensive resource for scientists and researchers in the field of organic and medicinal chemistry.
I. Discovery: An Intermediate in a Landmark Reaction
The story of this compound is inseparable from the Gould-Jacobs reaction , a cornerstone of quinoline synthesis. First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction provides a versatile pathway to 4-hydroxyquinoline derivatives by reacting an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2] The initial step of this reaction is a nucleophilic substitution of the alkoxy group of the malonate by the aniline nitrogen, forming an anilinomethylenemalonate intermediate.[2]
It is in this context that this compound was born—not as a target molecule, but as the crucial, transient product of the reaction between 3-chloroaniline and diethyl ethoxymethylenemalonate . Its primary historical significance lies in its role as the direct precursor to 7-chloro-4-hydroxyquinoline, a key building block for the synthesis of chloroquine.[3] A detailed and widely referenced procedure for this synthesis was later published in Organic Syntheses by C. C. Price and Royston M. Roberts, solidifying the importance of this intermediate in medicinal chemistry.[4]
While the Gould-Jacobs paper laid the general groundwork, the work of Price and Roberts provided a practical, scalable method that underscored the utility of this compound, even though the compound was often generated and used in situ for the subsequent high-temperature cyclization without extensive characterization in these early reports.[4][5]
II. Physicochemical Properties and Identification
Modern analytical techniques and the commercial availability of this compound have allowed for its full characterization.
| Property | Value | Source |
| CAS Number | 3412-99-5 | [6] |
| Molecular Formula | C₁₄H₁₆ClNO₄ | [6] |
| Molecular Weight | 297.73 g/mol | [6] |
| IUPAC Name | diethyl 2-[(3-chloroanilino)methylidene]propanedioate | PubChem |
| Synonyms | Diethyl ((m-chloroanilino)methylene)malonate, Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | [4][6] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C, keep in dark place | [6] |
III. Synthesis: From Classical Heating to Modern Methods
The synthesis of this compound is a robust and well-established procedure, rooted in the initial condensation step of the Gould-Jacobs reaction.
A. The Classical Approach: The Price-Roberts Protocol
The procedure detailed in Organic Syntheses remains a benchmark for the preparation of this compound. It exemplifies a straightforward and efficient condensation reaction.
Reaction Scheme:
Caption: Classical synthesis via condensation reaction.
Experimental Protocol (Adapted from Price and Roberts, Organic Syntheses) [4][5]
-
Reactant Mixing: In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.
-
Heating: Add a few boiling chips to the mixture. Heat the open flask on a steam bath for 1 hour.
-
Ethanol Removal: During the heating process, the byproduct, ethanol, is evolved and allowed to escape from the open flask.
-
Product: The resulting warm product, primarily this compound (referred to as Ethyl α-carbethoxy-β-m-chloroanilinoacrylate in the original text), is typically a viscous oil or semi-solid and is of sufficient purity to be used directly in the subsequent cyclization step without further purification.
Causality Insight: The use of a slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the more valuable m-chloroaniline. Heating on a steam bath provides a controlled temperature (around 100°C) that is sufficient to drive the condensation and ethanol removal without causing premature cyclization or decomposition.
B. Modern Advancements: Microwave-Assisted Synthesis
More recent studies have explored microwave-assisted organic synthesis (MAOS) to improve reaction times and yields. A 2023 study highlighted a solvent-free, microwave-assisted method for preparing this and similar compounds.[7]
Experimental Protocol (Adapted from MDPI, Molbank, 2023) [7]
-
Reactant Mixing: In a 5.0 mL high-pressure microwave reaction tube, place diethyl ethoxymethylenemalonate (1.0 mmol) and 3-chloroaniline (1.0 mmol).
-
Pre-Stirring: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Microwave Irradiation: Place the reaction tube in a microwave synthesizer and irradiate for 30 minutes at 150°C.
-
Work-up: After cooling, the crude product can be purified by column chromatography (e.g., n-hexane/ethyl acetate 7:3) to yield the pure product.
Causality Insight: Microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time from an hour to 30 minutes. The higher temperature (150°C) accelerates the reaction rate. This method also offers the advantage of being solvent-free, aligning with the principles of green chemistry.
IV. The Role in Drug Development: A Gateway to Quinolines
The primary and historically most significant application of this compound is its role as a key intermediate in the synthesis of 4-aminoquinoline antimalarials. The following workflow illustrates its central position in the synthesis of 4,7-dichloroquinoline, the immediate precursor to Chloroquine.
Caption: The Gould-Jacobs pathway to 4,7-dichloroquinoline.
This synthetic route, particularly the initial formation of this compound, was pivotal during and after World War II for the large-scale production of Chloroquine.
V. Emerging Applications
While its role in quinoline synthesis is well-established, recent research has begun to explore the intrinsic biological activities of Diethyl 2-((arylamino)methylene)malonates (DAMMs). A 2023 study reported that this compound and its analogues exhibit promising antifungal activity against Fusarium oxysporum, a significant plant pathogen.[7] This suggests that the compound, once considered merely an intermediate, may have direct applications in agrochemistry or other fields, opening new avenues for research and development.
VI. Conclusion
This compound stands as a testament to the crucial role of chemical intermediates in scientific advancement. Born from the necessity of synthesizing complex quinoline structures for medicinal purposes, its history is a chapter in the larger story of drug discovery. From its classical synthesis on a steam bath to modern microwave-assisted methods, the preparation of this compound has evolved, yet its fundamental importance remains. As new research uncovers its potential bioactivities, the narrative of this unassuming enamine ester continues to unfold, promising new applications beyond its historical role as a silent precursor.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved February 15, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP0537847A1 - Improved 7-chloroquinaldine synthesis.
-
American Chemical Society. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Veeprho. (n.d.). Diethyl 2-(((3-chlorophenyl)(nitroso) amino)methylene)malonate. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 15, 2026, from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1301-1304. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (2005). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Organic Syntheses, 82, 80. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Retrieved February 15, 2026, from [Link]
-
Internet Archive. (n.d.). Full text of "Organic syntheses". Retrieved February 15, 2026, from [Link]
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- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Diethyl 2-(3-chloroanilino)malonate as a Strategic Quinoline Precursor
[1]
Strategic Overview & Mechanism
The transformation of 3-chloroaniline into a functionalized quinoline core relies on the Gould-Jacobs reaction .[1][2] This sequence involves a condensation-cyclization protocol where this compound (the "anilino malonate") is the stable intermediate formed prior to the high-energy thermal cyclization step.[1]
The Regioselectivity Challenge
Using a meta-substituted aniline (3-chloroaniline) introduces a regiochemical bifurcation point during cyclization.[1] The ring closure can occur at two positions ortho to the amine:
-
Position 2 (Ortho to Cl): Leads to the 5-chloroquinoline isomer.[1] This path is sterically hindered and electronically less favorable.[1]
-
Position 6 (Para to Cl): Leads to the 7-chloroquinoline isomer.[1] This is the thermodynamically and kinetically favored path, yielding the scaffold required for classic antimalarial activity.
Reaction Pathway Diagram
The following diagram illustrates the condensation of 3-chloroaniline with Diethyl ethoxymethylenemalonate (EMME) and the subsequent bifurcation during cyclization.
Caption: Mechanistic pathway showing the regioselective cyclization of the anilino malonate precursor favoring the 7-chloro isomer.
Synthesis of this compound
This step is a nucleophilic vinylic substitution (addition-elimination) where the aniline nitrogen displaces the ethoxy group of the EMME.[1]
Experimental Protocol
Scale: 100 mmol basis (scalable to kg).
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount | Role |
| 3-Chloroaniline | 127.57 | 1.0 | 12.76 g | Nucleophile |
| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 1.05 | 22.70 g | Electrophile |
| Ethanol (Optional) | 46.07 | Solvent | ~50 mL | Solvent (if refluxing) |
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Charge the flask with 3-chloroaniline and EMME.
-
Expert Insight: While ethanol can be used as a solvent, conducting this reaction neat (solvent-free) at 110°C often drives the reaction to completion faster and simplifies workup, as the byproduct is ethanol which boils off or acts as a solvent.
-
-
Reaction: Heat the mixture to 100–110°C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting aniline spot should disappear.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature. The oil often solidifies upon cooling and scratching.
-
If oil persists, add cold Ethanol (20 mL) or Hexane (50 mL) and stir vigorously in an ice bath to induce precipitation.[1]
-
-
Purification: Filter the solid precipitate. Wash the cake with cold hexane (2 x 20 mL) to remove unreacted EMME.[1]
-
Drying: Dry in a vacuum oven at 45°C.
Thermal Cyclization to the Quinoline Core
This is the critical "Gould-Jacobs" step. It requires overcoming a high activation energy barrier to close the ring.
Experimental Protocol
Reagent: this compound (from Step 2). Solvent: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).[1] Alternative: Diphenyl ether.
Step-by-Step Methodology
-
Pre-heating: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap (or distillation head), heat Dowtherm A (10 volumes relative to reactant weight) to 250–255°C .
-
Critical Control: The solvent must be at boiling temperature before adding the reactant to ensure rapid cyclization and minimize polymerization side-reactions.
-
-
Addition: Add the this compound carefully in small portions or as a warm solution in a minimal amount of Dowtherm A.
-
Safety: Rapid evolution of ethanol vapor will occur.[1] Ensure the condenser is efficient.
-
-
Reaction: Maintain temperature at 250–255°C. Ethanol will distill off. Continue heating until ethanol evolution ceases (approx. 30–60 mins).
-
Workup:
-
Cool the mixture to ~80–100°C.
-
Slowly add a non-polar anti-solvent (e.g., Ligroin or Hexane) to the stirring mixture. This precipitates the polar quinoline ester while keeping impurities in the Dowtherm A solution.
-
Allow to cool to room temperature, then chill in an ice bath.
-
-
Isolation: Filter the crude solid. Wash thoroughly with hexane or acetone to remove residual Dowtherm A.[1]
Validating the Workflow (QC & Troubleshooting)
The following diagram outlines the decision logic for troubleshooting low yields or purity issues during the process.
Caption: Decision matrix for optimizing the synthesis and cyclization steps.
Key Analytical Markers
-
1H NMR (Intermediate): Look for the vinyl proton doublet (~8.5 ppm, J ~ 13 Hz) coupled to the NH proton (~11 ppm). Disappearance of the NH2 broad singlet of aniline.
-
Regioisomer Check (Final Product): The 7-chloro isomer is characterized by a specific coupling pattern in the aromatic region (d, d, dd) compared to the 5-chloro isomer. HPLC analysis is recommended for precise ratio determination.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]
-
Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[1][2][6] I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[5][6][7] Journal of the American Chemical Society, 68(7), 1204–1208. Link[1]
-
Ray, S., et al. (2010). Recent Advances in the Synthesis of Quinolines: A Review. Current Organic Chemistry.[1]
-
Sigma-Aldrich. (n.d.).[1] Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate Product Sheet.Link[1][8]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 94808, Diethyl [(m-chloroanilino)methylene]malonate.[1]Link[1]
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- 4. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
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- 8. Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | 3412-99-5 [sigmaaldrich.com]
Methodological & Application
Synthesis of Diethyl 2-(3-chloroanilino)malonate: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of Diethyl 2-(3-chloroanilino)malonate, a valuable intermediate in the preparation of various heterocyclic compounds, notably quinolines, which are of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical protocols, mechanistic insights, and safety considerations.
Introduction and Scientific Context
The synthesis of this compound from 3-chloroaniline is a crucial first step in the well-established Gould-Jacobs reaction pathway, which ultimately leads to the formation of substituted quinolones.[1][2] Quinolone scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities. The target molecule, this compound, serves as a key building block, incorporating the substituted aniline moiety that will form part of the final heterocyclic ring system.
The reaction proceeds via a nucleophilic substitution of an ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by the amino group of 3-chloroaniline. This condensation reaction is typically driven by heating and results in the formation of the enamine product, this compound. The presence of the chlorine atom on the aniline ring makes this intermediate particularly useful for the synthesis of specifically substituted quinolone derivatives.
Reaction Mechanism and Rationale
The synthesis is a classic example of a condensation reaction followed by the elimination of a small molecule (ethanol). The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group in diethyl ethoxymethylenemalonate.
Diagram 1: Reaction Mechanism
Caption: Nucleophilic attack of 3-chloroaniline on diethyl ethoxymethylenemalonate.
The choice of diethyl ethoxymethylenemalonate as the malonate source is strategic. The ethoxymethylene group provides a reactive site for the aniline to attack, and the ethoxy group is a good leaving group, facilitating the elimination step to form the stable enamine product.
Safety and Hazard Analysis
It is imperative to conduct a thorough risk assessment before commencing any experimental work. The primary hazards associated with this synthesis are the toxicities of the starting materials.
| Compound | CAS Number | Key Hazards | Safety Precautions |
| 3-Chloroaniline | 108-42-9 | Toxic if swallowed, in contact with skin, or if inhaled.[3][4][] Causes damage to organs through prolonged or repeated exposure.[6] Very toxic to aquatic life with long-lasting effects.[3][6] | Wear protective gloves, clothing, eye, and face protection.[3][] Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid release to the environment.[4] |
| Diethyl Ethoxymethylenemalonate | 87-13-8 | Causes skin and eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. |
| Ethanol (byproduct) | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.[3]
-
Ingestion: Immediately call a POISON CENTER or doctor/physician.[3] Do NOT induce vomiting.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of anilinomethylenemalonates, which are the first step in the Gould-Jacobs reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |
| 3-Chloroaniline | 127.57 | 12.76 g | 0.10 | ≥98% |
| Diethyl Ethoxymethylenemalonate | 216.23 | 21.62 g | 0.10 | ≥98% |
| High-boiling solvent (e.g., Diphenyl ether) | - | ~20 mL (optional) | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum pump
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (12.76 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).
-
Causality: Using equimolar amounts of reactants ensures efficient conversion. A slight excess of the less expensive reagent can be used to drive the reaction to completion, but is often not necessary.
-
-
Reaction: Heat the mixture with stirring in a preheated oil bath at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination of ethanol. The reaction is typically complete within this timeframe.
-
-
Removal of Ethanol: After the reaction is complete, remove the ethanol byproduct by distillation, or more efficiently, using a rotary evaporator.
-
Causality: Removing the ethanol byproduct can help to drive the equilibrium towards the product side.
-
-
Crystallization and Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, should solidify upon cooling. If the product does not solidify, scratching the inside of the flask with a glass rod may induce crystallization. The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Causality: Recrystallization is a purification technique that removes impurities by taking advantage of differences in solubility between the product and the impurities.
-
-
Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Characterization
The identity and purity of the synthesized this compound (CAS: 3412-99-5) can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C=C).
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product should be in the range of 80-95%.
-
Appearance: The product is expected to be a crystalline solid.
-
Troubleshooting:
-
Low Yield: Incomplete reaction (extend reaction time or increase temperature slightly), or loss of product during workup and recrystallization. Ensure efficient removal of ethanol.
-
Oily Product: The product may not solidify if impurities are present. Attempt to induce crystallization by scratching or seeding with a small crystal of the pure product. Further purification by column chromatography may be necessary.
-
Discoloration: Anilines are prone to oxidation and can darken upon heating. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Conclusion
The synthesis of this compound from 3-chloroaniline and diethyl ethoxymethylenemalonate is a robust and high-yielding reaction that provides a key intermediate for the synthesis of quinoline-based compounds. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable building block for their drug discovery and development programs.
References
-
PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Organic Reactions. (1948). The Gould-Jacobs Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 4, pp. 38-66). John Wiley & Sons, Inc.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
PubChem. (n.d.). Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate. Retrieved from [Link]malonate)
-
CPAchem. (2024). Safety data sheet: 3-Chloroaniline. Retrieved from [Link]
Sources
Application Note: High-Yield Synthesis of Ethyl 7-Chloro-4-Hydroxyquinoline-3-Carboxylate via Gould-Jacobs Cyclization
[1]
Abstract
This application note details the optimized protocol for the thermal cyclization of Diethyl (3-chloroanilino)methylenemalonate to produce Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate . This transformation is the critical step in the Gould-Jacobs reaction , a fundamental pathway for synthesizing 4-aminoquinoline antimalarials (e.g., Chloroquine) and fluoroquinolone antibiotics. This guide addresses the specific challenge of regioselectivity (7-Cl vs. 5-Cl isomerism) inherent to meta-substituted anilines and provides a self-validating workflow for high-purity isolation without chromatographic separation.
Critical Reagent & Structural Verification
Expert Insight: The nomenclature "Diethyl 2-(3-chloroanilino)malonate" in chemical literature can sometimes be ambiguous. For the Gould-Jacobs cyclization to occur, the substrate must possess the exocyclic double bond (enamine character).
-
Correct Substrate for Cyclization: Diethyl (3-chloroanilino)methylene malonate.
-
Structure: Aniline ring connected to -NH-CH=C(COOEt)₂.
-
Function: The methine carbon (-CH=) becomes the C-4 carbon of the quinoline ring.
-
-
Precursor Note: If your starting material is the saturated analog (this compound, -NH-CH(COOEt)₂), it will not undergo Gould-Jacobs cyclization directly. It requires oxidation or formylation to introduce the necessary carbon bridge.
This protocol assumes the starting material is the condensed enamine species (Diethyl (3-chloroanilino)methylenemalonate).
Reaction Mechanism & Regioselectivity
The cyclization is an intramolecular electrophilic aromatic substitution driven by high thermal energy (250°C+). The elimination of ethanol drives the equilibrium forward.
The Regioselectivity Challenge: The starting material, derived from m-chloroaniline, has two available sites for ring closure:
-
Para to Chlorine: Yields the 7-chloro isomer (Desired). Sterically less hindered.
-
Ortho to Chlorine: Yields the 5-chloro isomer (Undesired). Sterically hindered by the chlorine atom.
While the 7-chloro isomer is kinetically and thermodynamically favored, the 5-chloro impurity typically forms in 5–15% yield and must be removed during workup.
Caption: Mechanistic bifurcation in the Gould-Jacobs cyclization of m-chloroaniline derivatives. The 7-chloro pathway is favored due to steric clearance at the para-position relative to the chlorine substituent.
Experimental Protocol
Equipment & Reagents[2][3][4]
-
Reaction Vessel: 3-Neck Round Bottom Flask (RBF) equipped with:
-
Mechanical Stirrer (preferred over magnetic for slurry handling).
-
Short-path distillation head (to remove evolved ethanol).
-
Internal Temperature Probe (Thermocouple).
-
-
Heating Source: Heating mantle or sand bath capable of sustaining 260–300°C.
-
Solvent: Dowtherm A (Eutectic mixture of 26.5% biphenyl and 73.5% diphenyl oxide).
-
Why? Boiling point ~258°C allows the reaction to proceed at the required activation energy while remaining liquid.
-
-
Starting Material: Diethyl (3-chloroanilino)methylenemalonate (Solid or crude oil).
Step-by-Step Procedure
Phase 1: Thermal Cyclization
-
Setup: Charge the RBF with Dowtherm A (10 mL per gram of substrate). Begin heating to 250°C .
-
Note: Pre-heating the solvent is critical to minimize polymerization/tarring of the substrate.
-
-
Addition: Once the solvent is refluxing gently (or at 250°C), add the Diethyl (3-chloroanilino)methylenemalonate cautiously.
-
Technique: If solid, add in portions. If oil, add via a pre-warmed dropping funnel to prevent temperature shock.
-
-
Reaction: Maintain temperature at 250–255°C for 45–60 minutes .
-
Monitoring: Observe the distillation head. Ethanol will evolve rapidly. The reaction is near completion when ethanol evolution ceases.
-
Visual Check: The solution will darken, and solids may begin to precipitate even at high temperatures (the product is less soluble than the starting material).
-
Phase 2: Controlled Crystallization (Purification)
-
Cooling: Remove the heat source. Allow the mixture to cool slowly to room temperature (25°C) with gentle stirring.
-
Causality: Rapid cooling traps the 5-chloro impurity. Slow cooling allows the thermodynamically more stable 7-chloro isomer to crystallize preferentially.
-
-
Filtration: Filter the resulting slurry through a Buchner funnel under vacuum.
-
Washing (Critical Step):
-
Wash the filter cake with acetone or hexane (3x volumes).
-
Purpose: This removes the high-boiling Dowtherm A and the soluble 5-chloro isomer, which remains in the mother liquor.
-
-
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Phase 3: Analytical Validation
-
Appearance: Off-white to light tan powder.
-
Melting Point: 295°C – 297°C (Literature standard for 7-chloro isomer).[1]
-
Self-Check: If MP is <290°C, significant 5-chloro isomer or Dowtherm A contamination is present. Recrystallize from DMF or acetic acid.
-
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Substrate polymerization ("Tarring"). | Ensure Dowtherm A is at full temperature (250°C) before adding substrate. Do not heat substrate and solvent together from room temp. |
| Melting Point < 290°C | 5-Chloro isomer contamination.[2][3] | Recrystallize crude product from glacial acetic acid. The 7-chloro isomer is less soluble. |
| Incomplete Reaction | Ethanol not removed efficiently. | Ensure the distillation path is open. Equilibrium must be driven by ethanol removal. |
| Dark/Black Product | Oxidation during heating. | Run the reaction under a gentle stream of Nitrogen or Argon gas. |
Downstream Application: Route to Chloroquine
For researchers synthesizing Chloroquine or Hydroxychloroquine, the subsequent steps are standardized:
-
Hydrolysis: Saponification of the ester using 10% NaOH to form the carboxylic acid.
-
Decarboxylation: Heating the acid in Dowtherm A to 270°C to yield 7-chloro-4-hydroxyquinoline .
-
Chlorination: Treatment with POCl₃ (Phosphorus Oxychloride) yields 4,7-dichloroquinoline , the active electrophile for coupling with the diamine side chain.
Caption: Post-Gould-Jacobs workflow converting the ester to the active 4,7-dichloroquinoline scaffold.
References
-
Surrey, A. R., & Hammer, H. F. (1946).[4][5] Some 7-Substituted 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116.[4]
-
Gould, R. G., & Jacobs, W. A. (1939).[6][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Price, C. C., & Roberts, R. M. (1955).[7] 4,7-Dichloroquinoline.[2][3][1][8][9][10] Organic Syntheses, Collective Volume 3, 272.[7]
-
Ray, S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18, 3261-3275.
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some 7-substituted 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Diethyl 2-(3-chloroanilino)malonate as a Pivotal Intermediate in Antimalarial Drug Synthesis
Abstract: The persistent global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium strains, necessitates the continuous development of novel and effective chemotherapeutics. Quinolone-based compounds, a cornerstone of antimalarial treatment for decades, remain a critical scaffold in drug discovery.[1][2] This guide provides a detailed technical overview of Diethyl 2-(3-chloroanilino)malonate, a key intermediate in the synthesis of 4-quinolone antimalarials. We will explore the causality behind its synthesis, provide field-proven protocols for its preparation and subsequent cyclization, and detail the analytical methods for its characterization, offering researchers a comprehensive resource for leveraging this versatile building block in the quest for next-generation antimalarial agents.
Introduction: The Strategic Importance of the Quinolone Scaffold
The quinolone and 4-aminoquinoline frameworks are privileged structures in medicinal chemistry, most famously represented by chloroquine and hydroxychloroquine.[3] These drugs are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.[1] More recent generations of quinolone antimalarials have been developed to target the parasite's mitochondrial respiratory chain, specifically the cytochrome bc1 complex, offering a dual mechanism of action that can overcome existing resistance.[2][4]
The synthesis of these vital therapeutic agents often relies on a convergent strategy where the core quinolone ring system is constructed and subsequently functionalized. This compound serves as a crucial precursor for forming this heterocyclic core through a well-established synthetic pathway known as the Gould-Jacobs reaction. Its structure contains the necessary aniline and malonate moieties primed for intramolecular cyclization to build the foundational quinoline ring.
Synthesis of this compound
The preparation of this compound is typically achieved through a nucleophilic substitution reaction between 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction is a cornerstone of quinolone synthesis and is valued for its efficiency and high yields.[5]
Causality of Experimental Design: The reaction proceeds via the attack of the nucleophilic nitrogen atom of 3-chloroaniline on the electron-deficient β-carbon of the double bond in DEEMM. The ethoxy group acts as a good leaving group, facilitating the formation of the enamine product. The reaction is often performed neat or in a solvent like ethanol and can be driven to completion with gentle heating, which increases the reaction rate without promoting significant side-product formation. Microwave-assisted synthesis has also been shown to be an effective method, often reducing reaction times.[5]
Experimental Protocol: Synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate
Materials & Reagents:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol (optional, as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reagent Charging: In a clean, dry 250 mL round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Molar equivalence should be calculated precisely.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heating & Reaction: Gently heat the mixture to 80-100°C using a heating mantle or oil bath. If using ethanol as a solvent, heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours, evidenced by the consumption of the starting aniline.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration and washed with cold ethanol or hexane to remove any unreacted starting material.
-
If the product remains an oil, remove any solvent (if used) and excess DEEMM under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for the next step.
-
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
3-Chloroaniline is toxic and a suspected carcinogen. Handle with extreme care.
-
DEEMM can cause irritation. Avoid contact with skin and eyes.
Data Presentation: Synthesis Parameters
| Parameter | Value | Rationale |
| Reactants | 3-Chloroaniline, DEEMM | Aniline is the nucleophile; DEEMM is the electrophile. |
| Molar Ratio | 1 : 1.05 (Aniline:DEEMM) | A slight excess of DEEMM ensures complete consumption of the aniline. |
| Temperature | 80-100°C | Provides sufficient energy to overcome the activation barrier without decomposition. |
| Reaction Time | 2-4 hours | Typical duration for completion, should be monitored by TLC. |
| Expected Yield | >90% | The reaction is generally high-yielding. |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Antimalarial Synthesis: The Gould-Jacobs Reaction
The true utility of this compound is realized in its conversion to the quinolone core. This is accomplished via a thermal cyclization and subsequent aromatization, a process known as the Gould-Jacobs reaction.
Mechanistic Insight: The reaction involves an intramolecular cyclization where the aniline ring attacks one of the ester carbonyl groups of the malonate moiety. This process requires very high temperatures (typically >240°C) to overcome the significant activation energy barrier. The reaction is usually performed in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to achieve the necessary temperatures uniformly and safely. This cyclization forms a dihydroxyquinoline intermediate, which then eliminates a molecule of ethanol to yield the more stable 4-hydroxyquinoline ring system. This resulting product is a direct precursor to potent antimalarials.[3][8]
Experimental Protocol: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Materials & Reagents:
-
This compound
-
Dowtherm A (or another high-boiling solvent)
-
High-temperature reaction vessel with a distillation head
-
Sand bath or suitable high-temperature heating apparatus
-
Hexane
Procedure:
-
Reaction Setup: In a reaction vessel suitable for high temperatures, place Dowtherm A and heat it to ~250°C under an inert atmosphere (e.g., Nitrogen).
-
Substrate Addition: Slowly add this compound to the hot solvent. The ethanol byproduct will begin to distill off immediately.
-
Reaction: Maintain the temperature at 250-260°C and continue to collect the ethanol via distillation. The reaction is typically complete in 20-30 minutes, signaled by the cessation of ethanol distillation.
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully add hexane to the cooled mixture. The product will precipitate out of the solution.
-
Cool the suspension further in an ice bath to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane to remove the high-boiling solvent.
-
Drying: Dry the isolated solid, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum. This intermediate is now ready for subsequent transformations (e.g., hydrolysis, decarboxylation, and chlorination) to produce compounds like 4,7-dichloroquinoline, the key precursor for Chloroquine.[9][10]
Visualization: Pathway to Quinolone Antimalarials
Caption: Synthetic pathway from the intermediate to a quinolone antimalarial.
Analytical Characterization & Quality Control
Verifying the identity and purity of this compound is critical before proceeding to the next synthetic step. A combination of spectroscopic methods is employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of protons. Expected signals include triplets and quartets for the ethyl ester groups, a singlet for the vinylic proton, and signals in the aromatic region corresponding to the 3-chlorophenyl group, as well as a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule, showing distinct signals for the carbonyl carbons of the esters, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Characteristic absorption bands are expected for the N-H stretch, C=O stretch of the esters, and C-Cl stretch.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular formula C₁₄H₁₆ClNO₄.[11][]
Data Presentation: Expected Analytical Data
| Technique | Expected Result |
| Molecular Formula | C₁₄H₁₆ClNO₄ |
| Molecular Weight | 297.73 g/mol [11] |
| Appearance | White to off-white solid[13] |
| ¹H NMR | Signals corresponding to ethyl esters (~1.3, 4.2 ppm), aromatic protons (6.9-7.3 ppm), vinylic CH (~8.5 ppm), and NH (~11.0 ppm) |
| FTIR (cm⁻¹) | ~3250 (N-H), ~1700-1650 (C=O, ester), ~1600 (C=C), ~780 (C-Cl) |
| Mass Spec (EI-MS) | m/z 297 [M]+, 299 [M+2]+ (due to ³⁷Cl isotope) |
Safety, Handling, and Storage
Proper handling and storage are paramount when working with this compound and its precursors.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[6] Use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin or eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] It should be kept away from strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound is a highly valuable and versatile intermediate. Its straightforward, high-yield synthesis and its ability to undergo efficient thermal cyclization make it an essential building block for the construction of the quinolone scaffold. A thorough understanding of its synthesis, characterization, and downstream application, as detailed in these notes, provides researchers in drug development with the foundational knowledge required to explore and create novel quinolone-based antimalarial agents. As the fight against malaria continues, the robust and scalable synthetic routes enabled by intermediates like this will remain indispensable.
References
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
-
Goodman, C. D., et al. (2017). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences, 114(41), 10868-10873. [Link]
-
Reddy, K. V., et al. (2022). A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis. Cogent Chemistry, 8(1). [Link]
-
Nilsen, A., et al. (2013). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. ACS Medicinal Chemistry Letters, 4(10), 941-945. [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of chloroquine, hydroxychloroquine and mepacrine. [Link]
-
Kumar, A., et al. (2022). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Mini-Reviews in Organic Chemistry, 19(1). [Link]
-
Semantic Scholar. (n.d.). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. [Link]
-
Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]
-
Wang, L., et al. (2012). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. [Link]
-
Medicines for Malaria Venture. (2013). Quinolones: breathing new life into an old class of compounds to tackle malaria. [Link]
-
ResearchGate. (n.d.). Key intermediates in chloroquine synthesis... [Link]
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]
-
Zhang, S., et al. (2017). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Research, 41(6), 336-338. [Link]
-
Piorko, A., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene... Organometallics, 14(7), 3393-3402. [Link]
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]
-
Reyes-Pérez, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(9), 3698. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. [Link]
-
de Souza, M. V. N., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(18), 3331. [Link]
-
Tyumentsev, M. S., et al. (2017). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate. Acta Crystallographica Section E, 73(Pt 7), 1011-1014. [Link]
-
Ben-Lulu, S., et al. (2021). Discovery and Development of Inhibitors of the Plasmodial FNT-Type Lactate Transporter as Novel Antimalarials. Pharmaceuticals, 14(11), 1184. [Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. isotope.com [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jocpr.com [jocpr.com]
- 11. chemscene.com [chemscene.com]
- 13. Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | 3412-99-5 [sigmaaldrich.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
Application Note: Strategic Utilization of Diethyl 2-(3-chloroanilino)malonate in Heterocyclic Chemistry
Abstract
Diethyl 2-(3-chloroanilino)malonate is a pivotal, albeit often under-discussed, intermediate in the synthesis of pharmacologically active nitrogen heterocycles.[1] While the unsaturated analog (diethyl ethoxymethylenemalonate derivative) is the standard precursor for the Gould-Jacobs reaction, the saturated anilinomalonate offers a distinct entry point for oxidative cyclizations and specific indole syntheses. This application note details the synthesis of this core intermediate and its divergent applications in generating 7-chloro-4-hydroxyquinoline (a precursor to Chloroquine and Hydroxychloroquine) and substituted indoles .[1][2] We provide optimized protocols, mechanistic insights, and safety considerations for scalable synthesis.
Core Synthesis: Preparation of this compound[1][2]
The synthesis of the saturated anilinomalonate is achieved via the N-alkylation of 3-chloroaniline with diethyl bromomalonate.[1] This method is preferred when the ethoxymethylenemalonate (EMME) reagent is unavailable or when specific
Mechanistic Insight
The reaction proceeds via an
Experimental Protocol
Reagents:
-
Diethyl bromomalonate (1.1 eq)[2]
-
Sodium bicarbonate (
) or Triethylamine (1.2 eq)[2] -
Solvent: DMF (Dimethylformamide) or Ethanol[2]
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 3-chloroaniline (12.75 g, 100 mmol) and DMF (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add solid
(10.0 g, 120 mmol). Stir the suspension at room temperature for 15 minutes. -
Alkylation: Add diethyl bromomalonate (26.3 g, 110 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature below 40°C.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL).[2] -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1][2]
Expected Yield: 75–85% as a pale yellow oil.[1]
Application A: The Quinoline Route (Modified Gould-Jacobs)[2]
The most industrially significant application of 3-chloroaniline derivatives is the synthesis of the quinoline core found in antimalarial drugs. While the standard Gould-Jacobs reaction uses EMME, the saturated malonate can be converted to the quinoline scaffold via an oxidative pathway.
Pathway Logic
The saturated amine Ar-NH-CH(COOEt)2 must be oxidized to the imine/enamine Ar-NH-CH=C(COOEt)2 (or equivalent reactive species) to undergo thermal cyclization.[1][2] This is often achieved in situ using mild oxidants or by formylation.[1]
Protocol: Thermal Cyclization to 7-Chloro-4-hydroxyquinoline
Reagents:
-
Triethyl orthoformate (TEOF) (1.5 eq) - Acts as a C1 source/oxidative bridge[2]
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[2]
Step-by-Step Procedure:
-
Formylation/Unsaturation: Mix the anilinomalonate (28.5 g, 100 mmol) with Triethyl orthoformate (22.2 g, 150 mmol) and a catalytic amount of acetic anhydride. Reflux for 2 hours to generate the ethoxymethylene intermediate in situ. Remove low boilers (ethanol) via distillation.[2]
-
Cyclization (High Temp): In a separate vessel, heat Dowtherm A (100 mL) to a rolling boil (approx. 250–257°C).
-
Addition: Add the intermediate from Step 1 dropwise into the boiling Dowtherm A. Caution: Rapid evolution of ethanol vapor occurs.
-
Completion: Continue boiling for 30–45 minutes. The product, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.[1]
-
Hydrolysis & Decarboxylation: (Optional for final drug core) Saponify the ester with 10% NaOH, then heat the free acid to 270°C to decarboxylate, yielding 7-chloro-4-hydroxyquinoline.
Data: Regioselectivity Profile
| Parameter | Value | Notes |
| Major Isomer | 7-Chloro -4-hydroxyquinoline | Desired pharmacophore (approx. 70-80%) |
| Minor Isomer | 5-Chloro -4-hydroxyquinoline | Undesired byproduct (approx. 20-30%) |
| Separation | Fractional Crystallization | The 7-Cl isomer is less soluble in acetic acid.[1][2] |
Application B: Oxidative Cyclization to Indoles
An alternative pathway utilizes the saturated malonate to access indole-3-carboxylates, valuable in oncology drug discovery.[1]
Mechanism
Unlike the quinoline synthesis which targets the ortho carbon via an enamine mechanism, this route typically involves Lewis-acid catalyzed intramolecular electrophilic substitution or oxidative radical cyclization.[1]
Protocol: Lewis Acid Catalyzed Cyclization
Reagents:
Step-by-Step Procedure:
-
Dissolve the anilinomalonate (10 mmol) in dry Toluene (50 mL).
-
Add
(1.2 eq) slowly at 0°C. -
Reflux the mixture for 12 hours.
-
Quench with water, extract, and purify.[4] This yields the Ethyl 4/6-chloroindole-3-carboxylate (regioisomers depend on sterics).[1][2]
Visualizing the Chemical Pathways
The following diagram illustrates the divergent utility of this compound, contrasting the Quinoline and Indole pathways.
Caption: Divergent synthesis pathways from the saturated anilinomalonate intermediate to Quinoline and Indole scaffolds.[2]
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Bis-alkylation of aniline | Use excess aniline (1.5 eq) or strictly control stoichiometry; add base slowly. |
| Incomplete Cyclization | Temperature too low | Quinoline cyclization requires |
| "Gumming" in Dowtherm | Polymerization | High dilution is critical.[1][2] Add the intermediate dropwise to the hot solvent, do not heat them up together. |
| Regioisomer Mix | Meta-substituent effect | 3-Cl directs both para (7-Cl) and ortho (5-Cl).[1][2] Purify via recrystallization in glacial acetic acid. |
References
-
Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[1][5][6][7] Organic Syntheses, 28, 38.
-
Note: The foundational text for the Gould-Jacobs synthesis of chloroquine precursors.[1]
-
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxyquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116.
- Note: Establishes the regiochemistry of the cyclization of 3-chloroaniline deriv
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Note: The original description of the thermal cycliz
-
Guy, A., et al. (2006).[2] Palladium-catalyzed synthesis of 3-substituted indoles. Tetrahedron, 62(18), 4419-4425.[1][2]
- Note: Discusses modern oxidative cyclization techniques relevant to anilinomalon
-
PubChem Compound Summary. (2025). Diethyl [(3-chloroanilino)methylene]malonate. National Center for Biotechnology Information.[1][2] [2]
- Note: Verification of chemical structure and properties.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 | CID 94808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | 3412-99-5 [sigmaaldrich.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Common side products in the "Diethyl 2-(3-chloroanilino)malonate" reaction
Welcome to the technical support guide for the synthesis of Diethyl 2-(3-chloroanilino)malonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into navigating the common challenges associated with this reaction. Here, we move beyond simple protocols to explain the causality behind experimental observations, helping you troubleshoot effectively and ensure the integrity of your synthesis.
Introduction: The Gould-Jacobs Reaction and Its Challenges
The synthesis of this compound is a crucial first step in the Gould-Jacobs reaction, a pathway widely used for creating quinoline and 4-hydroxyquinoline derivatives—scaffolds present in many important pharmaceutical agents.[1][2][3] The reaction involves the condensation of 3-chloroaniline with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][4]
While seemingly straightforward, this nucleophilic substitution/addition-elimination reaction is sensitive to various factors that can lead to a range of side products. Understanding and controlling for these impurities is paramount for achieving high yield and purity in the subsequent high-temperature cyclization step.[5] This guide addresses the most frequently encountered side products and provides actionable troubleshooting strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the synthesis and workup of this compound.
Q1: My reaction is sluggish or incomplete, and TLC analysis shows significant unreacted 3-chloroaniline. What is the likely cause?
A1: An incomplete reaction is often traced back to two primary issues: insufficient heat or reagent quality.
-
Thermal Input: This condensation typically requires heating to proceed at a reasonable rate.[6][7] While some modern protocols use microwave irradiation to accelerate the reaction, conventional heating on a steam bath or in an oil bath (100–160 °C) is common.[5][8] If the temperature is too low, the reaction rate will be impractically slow.
-
Reagent Quality: The purity of diethyl ethoxymethylenemalonate (DEEM) is critical. DEEM can hydrolyze or polymerize upon storage. Use freshly opened or distilled DEEM for best results. Similarly, 3-chloroaniline can oxidize and darken on exposure to air and light, which can introduce impurities that may interfere with the reaction.[9]
Troubleshooting Steps:
-
Confirm your reaction temperature is adequate, typically at least 100 °C.
-
Verify the purity of your DEEM via NMR or GC-MS if it has been stored for an extended period.
-
Use freshly distilled 3-chloroaniline if the starting material appears discolored.
Q2: I've isolated my product, but NMR analysis shows an unexpected singlet around 11-12 ppm and broad signals, suggesting the presence of a carboxylic acid. What is this impurity?
A2: The presence of a carboxylic acid strongly suggests partial hydrolysis of one of the ethyl ester groups on your product or starting material. This leads to the formation of Ethyl 2-carboxy-2-(3-chloroanilino)malonate or Malonic acid monoethyl ester .
-
Mechanism of Formation: This occurs when water is present in the reaction mixture, either from wet solvents or reagents. The ester is susceptible to both acid- and base-catalyzed hydrolysis.[10][11] Given that aniline is basic, it can facilitate this process. The subsequent malonic acid derivative is prone to decarboxylation, especially at elevated temperatures, which can lead to further impurities.[12][13]
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents (if any) and glassware are thoroughly dried.
-
Reagent Quality Control: Use anhydrous grade solvents and ensure starting materials are dry.
-
Workup pH Control: During aqueous workup, avoid strongly acidic or basic conditions for extended periods if possible.
Q3: My mass spectrometry results show a peak corresponding to a di-substituted aniline. What is this side product and how is it formed?
A3: This impurity is likely Diethyl 2,2'-((3-chlorophenyl)azanediyl)bis(methylene)dimalonate , formed from a double Michael addition.
-
Mechanism of Formation: The desired product, this compound, still possesses a potentially reactive N-H bond. Under forcing conditions (e.g., high temperature, prolonged reaction time, or presence of a base), this secondary amine can act as a nucleophile and attack a second molecule of DEEM. This is less common than other side reactions but can occur, especially if there is a stoichiometric imbalance.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the aniline or maintain a 1:1 molar ratio with DEEM. Avoid a large excess of DEEM.
-
Moderate Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the 3-chloroaniline is consumed to prevent over-reaction.
Q4: After purification, I still see a persistent impurity with a similar polarity to my product. Could it be an isomer?
A4: While less common for this specific reaction, the formation of an N-alkylation product instead of the desired C-N bond is a theoretical possibility with related substrates, though unlikely here. A more probable scenario involves impurities from the starting materials. Commercial 3-chloroaniline may contain small amounts of other isomers (2-chloroaniline or 4-chloroaniline).[14][15]
-
Isomeric Impurities: If your starting 3-chloroaniline is contaminated with 2- or 4-chloroaniline, you will form the corresponding isomeric products: Diethyl 2-(2-chloroanilino)malonate and Diethyl 2-(4-chloroanilino)malonate . These isomers will have very similar physical properties (polarity, boiling point), making them difficult to separate by standard column chromatography.
Troubleshooting & Prevention:
-
High-Purity Starting Materials: Use high-purity, isomerically pure 3-chloroaniline. Verify the purity by GC-MS or HPLC before starting the reaction.
-
Recrystallization: If isomeric impurities are present, careful recrystallization of the final product may be necessary to achieve high purity. Multiple recrystallizations from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may be required.
Summary of Potential Side Products
The table below summarizes the common side products, their origin, and key identifying features.
| Side Product Name | Structure | Probable Cause | Key Analytical Signature (Expected) |
| Ethyl 2-carboxy-2-(3-chloroanilino)malonate | HOOC-CH(NH-Ph-3-Cl)-COOEt | Presence of water leading to partial hydrolysis.[10][12] | Broad 1H NMR signal >10 ppm; MS peak [M+H]+ at m/z 272.04 |
| Diethyl 2,2'-((3-chlorophenyl)azanediyl)bis(methylene)dimalonate | (EtOOC)2CH-N(Ph-3-Cl)-CH(COOEt)2 | Over-reaction with excess DEEM or prolonged heating. | MS peak [M+H]+ at m/z 470.15 |
| Isomeric Products (e.g., Diethyl 2-(4-chloroanilino)malonate) | (EtOOC)2CH-NH-Ph-4-Cl | Isomeric impurities in the 3-chloroaniline starting material.[14] | Similar 1H NMR and MS data to the desired product; separable by high-resolution GC or HPLC. |
| Unreacted Starting Materials | 3-Cl-Ph-NH2 / EtO-CH=C(COOEt)2 | Incomplete reaction due to low temperature or poor reagent quality. | Detected by TLC, GC-MS, or NMR. |
Experimental Protocols
Standard Synthesis of this compound
This protocol is a representative procedure based on the first step of the Gould-Jacobs reaction.[6][8]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq). Note: The reaction is often run neat, without solvent.
-
Heating: Heat the reaction mixture in an oil bath at 100-110 °C. The mixture will become a homogeneous liquid.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours, indicated by the disappearance of the 3-chloroaniline spot.
-
Workup:
-
Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.
-
Add ethanol to the flask and gently heat to dissolve the product.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol: Troubleshooting by Recrystallization
If isomeric impurities or other closely-eluting side products are suspected, a careful recrystallization is the most effective purification method.
-
Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly.
-
Purity Check: Analyze the purified product by NMR, LC-MS, or melting point to confirm the removal of impurities.
Mechanistic & Troubleshooting Diagrams
Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic route versus the pathways leading to common byproducts.
Caption: Main reaction vs. side product pathways.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 15, 2026, from [Link]
- Bobbitt, J. M., & Guerrero, P. G. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2012(5), 111-122.
-
Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism. YouTube. Retrieved February 15, 2026, from [Link]
- Loder, D. J. (1945). U.S. Patent No. 2,373,011. Washington, DC: U.S.
- Zhdankin, V. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860-1866.
-
Wiki. (2013, February 21). Gould-Jacobs reaction. Retrieved February 15, 2026, from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved February 15, 2026, from [Link]
- López, D., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(19), 6543.
- Khan, M. S. Y., & Akhter, M. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Acta Poloniae Pharmaceutica, 70(2), 245-253.
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved February 15, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved February 15, 2026, from [Link]
-
Molbase. (n.d.). CGS-9896 Synthesis Route. Retrieved February 15, 2026, from [Link]
- Piorko, A., et al. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates. Journal of the Chemical Society, Perkin Transactions 1, 469-474.
- Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 329-354.
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved February 15, 2026, from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN101525290A - Preparation method of diethyl malonate.
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2026, January 8). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved February 15, 2026, from [Link]
-
ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
ACS Publications. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved February 15, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ablelab.eu [ablelab.eu]
- 6. prepchem.com [prepchem.com]
- 7. CGS-9896-药物合成数据库 [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 10. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 11. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Chloroaniline | CAS 108-42-9 | LGC Standards [lgcstandards.com]
Technical Support Center: Purification of Diethyl 2-(3-chloroanilino)malonate by Recrystallization
An in-depth technical guide from our Senior Application Scientists.
Welcome to our dedicated guide on the purification of Diethyl 2-(3-chloroanilino)malonate. This document provides researchers, scientists, and drug development professionals with expert-driven insights, troubleshooting guides, and detailed protocols for achieving high purity of this compound through recrystallization. Our approach is grounded in fundamental chemical principles to empower you to solve challenges encountered during the purification process.
The Principle of Recrystallization: A Brief Overview
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] It leverages the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in smaller concentrations, remain dissolved in the "mother liquor."[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: I'm not sure which solvent to use for recrystallization. Where do I start?
A1: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or below.[3][4]
-
Expert Insight (The "Why"): This temperature-dependent solubility differential is the driving force for crystallization. If the compound is too soluble at low temperatures, you will have poor recovery (low yield). If it is not soluble enough at high temperatures, you will need an excessive volume of solvent, which also leads to poor recovery.[2]
-
Actionable Protocol:
-
Place a small amount of your crude material (approx. 20-30 mg) into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Potential starting solvents for a compound like this compound, based on its structure (esters, aromatic ring), include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well.[4]
-
Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a good quantity of pure-looking crystals is your best candidate.
-
Q2: I've cooled my solution, but no crystals have formed. What went wrong?
A2: This is a common problem, often due to either using too much solvent or the formation of a supersaturated solution.[5]
-
Expert Insight (The "Why"): For crystals to form, the solution must be saturated, meaning it holds more dissolved solute than it theoretically should at that temperature. If the solution is not saturated, the solute molecules are too far apart to organize into a crystal lattice. Supersaturation is a metastable state where crystallization is thermodynamically favorable but kinetically hindered because there are no nucleation sites for crystals to begin growing.[2]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a rough surface for nucleation.[2][5]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[2]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again.[6]
-
Cool Further: If crystals still haven't appeared at room temperature, try cooling the flask in an ice-salt bath for a more significant temperature drop.[5]
-
Q3: My compound separated as an oil, not crystals. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[6] Impurities can also lower the melting point of the crude material, contributing to this issue.
-
Expert Insight (The "Why"): Oiling out is undesirable because oils tend to trap impurities, defeating the purpose of recrystallization. The goal is to have the compound's saturation point occur at a temperature below its melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation temperature.[6]
-
Slow Down Cooling: Cool the solution much more slowly. A shallow solvent pool cools quickly; using a smaller flask or insulating the flask (e.g., with paper towels) can help slow the process, allowing crystals to form instead of oil.[6]
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or try a solvent mixture.
-
Q4: My final product has a low yield. How can I improve it?
A4: A low yield can result from several factors during the procedure.
-
Expert Insight (The "Why"): Some product loss is inevitable, as the compound will have some finite solubility even in the cold solvent.[2] However, significant losses are typically due to procedural errors.
-
Optimization Strategies:
-
Avoid Excess Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding too much will keep a significant portion of your product dissolved in the mother liquor upon cooling.[2][6]
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will redissolve some of your purified product.[2]
-
Check the Mother Liquor: After filtering, you can try to obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Q5: The purified crystals are still colored. How do I remove colored impurities?
A5: If your product is supposed to be colorless but retains a colored tint, it is likely due to highly conjugated impurities.
-
Expert Insight (The "Why"): These types of impurities are often present in small amounts but are intensely colored. They can be effectively removed by adsorption onto activated carbon (charcoal).
-
Procedure:
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source temporarily to prevent flash boiling.
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Adding too much will adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the carbon particles. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.[3]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-tree diagram for troubleshooting common recrystallization issues.
Quantitative Data: Solvent Selection Guide
Choosing the right solvent is paramount. The following table provides properties of common laboratory solvents that could be tested for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Potential Use |
| Ethanol | 78 | 5.2 | A good starting point. Often used in a solvent system with water to fine-tune solubility. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. Good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A versatile ester solvent. Less polar than alcohols. Often used with hexane as an anti-solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Useful if the compound is less polar. Higher boiling point requires careful handling. |
| Hexane | 69 | 0.0 | A non-polar solvent. Unlikely to dissolve the compound on its own but is excellent as an "anti-solvent" in a mixed system (e.g., with Ethyl Acetate) to induce crystallization. |
| Water | 100 | 9.0 | Highly polar. Unlikely to dissolve the target compound but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Data compiled from various chemical handbooks and supplier information.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol assumes a suitable solvent (e.g., ethanol) has been identified through preliminary small-scale tests.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Chosen recrystallization solvent (e.g., Ethanol)
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small portion of the solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. This ensures you are using the minimum amount of hot solvent.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a very small amount of activated carbon, and boil for a few minutes.
-
(Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Place a filter funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel quickly to remove the impurities.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rushing this step can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point and comparing it to the literature value.
References
-
Scribd. Solvent Selection and Recrystallization Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
PubChem, National Center for Biotechnology Information. Diethyl [(m-chloroanilino)methylene]malonate. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting the Gould-Jacobs reaction with substituted anilines
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during your experiments, particularly when working with substituted anilines.
Understanding the Gould-Jacobs Reaction: A Quick Overview
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the preparation of the quinoline scaffold, a privileged structure in medicinal chemistry found in numerous antibacterial, antimalarial, and anticancer agents.[2] The reaction proceeds in a series of steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system.[1][2]
-
Saponification & Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed to a carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.[1][2]
This guide will focus on troubleshooting the critical condensation and cyclization steps, especially when facing challenges with substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a two-stage process with distinct conditions for each step.
-
Condensation: This step is typically performed by heating the aniline and diethyl ethoxymethylenemalonate (DEEM), often neat or in a solvent like ethanol, at temperatures ranging from 100-130°C for 1-2 hours.[2][3] Microwave-assisted condensation can be much faster, often completing within minutes.[3]
-
Cyclization: This is the most demanding step, requiring high temperatures, typically above 250°C.[2] This is achieved by either conventional heating in a high-boiling point solvent like diphenyl ether or through microwave irradiation, which can significantly shorten reaction times.[2][4]
Q2: How do substituents on the aniline affect the reaction?
A2: Substituents on the aniline ring have a significant impact on the reaction's success, primarily by influencing the nucleophilicity of the aniline and the stability of the intermediates.
-
Electron-donating groups (EDGs) generally facilitate the initial nucleophilic attack of the aniline on the malonic ester, making the condensation step more efficient.[5] The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1][6]
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, which can hinder the initial condensation. More forcing conditions (higher temperatures, longer reaction times) may be necessary for the cyclization of anilines with electron-withdrawing groups.[7] In some cases, strongly deactivating groups like nitro can prevent the cyclization from occurring altogether.[3]
Q3: What is the role of high-boiling point solvents in the cyclization step?
A3: High-boiling point solvents like diphenyl ether or Dowtherm A are crucial for achieving the high temperatures (often >250°C) required for the thermal cyclization step in conventional heating methods. These inert solvents ensure a consistent and high reaction temperature, which is necessary to overcome the activation energy barrier for the intramolecular cyclization. Using an appropriate high-boiling solvent can significantly improve yields, in some cases up to 95%.[7] However, these solvents can be difficult to remove from the reaction mixture.[8]
Q4: Can microwave irradiation be used for the Gould-Jacobs reaction?
A4: Absolutely. Microwave-assisted synthesis is a modern and efficient alternative to conventional heating for the Gould-Jacobs reaction.[2] It offers several advantages, including dramatically reduced reaction times, often from hours to minutes, and improved yields.[6][9] The rapid and efficient heating provided by microwaves is particularly beneficial for the high-temperature cyclization step.[4]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my desired quinoline product, or the reaction is not proceeding at all. What could be the issue?
A: Low or no yield can stem from several factors, primarily related to incomplete condensation or failure of the cyclization step.
Potential Causes & Solutions:
-
Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate is crucial.
-
Solution: Monitor the condensation step by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.[10] If the reaction is sluggish, consider increasing the reaction temperature or time. Using a slight excess of diethyl ethoxymethylenemalonate (DEEM) can also drive the reaction to completion.[10]
-
-
Insufficient Cyclization Temperature: The cyclization step has a high activation energy and requires a sufficiently high temperature to proceed efficiently.[2][9]
-
Solution (Conventional Heating): Ensure your high-boiling solvent is reaching the target temperature (typically >250°C).[2] If not, switch to a solvent with a higher boiling point.
-
Solution (Microwave Irradiation): Optimize the microwave parameters, particularly the temperature and hold time. As shown in the table below, higher temperatures are crucial for successful cyclization.[9]
-
-
Substrate Reactivity: As discussed in the FAQs, anilines with strong electron-withdrawing groups can be challenging substrates.[7]
-
Solution: For these substrates, more forcing conditions are necessary. This may include higher cyclization temperatures, longer reaction times, or the use of a catalyst. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be an effective catalyst for the cyclization step under milder conditions (80-100°C).[3]
-
The following table summarizes the effect of temperature and time on the microwave-assisted Gould-Jacobs reaction of aniline and DEEM, highlighting the importance of optimizing these parameters.[9]
| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |
| 1 | 250 | 7.5 | 1 |
| 2 | 300 | 7.5 | 37 |
| 3 | 250 | 15 | 9 |
| 4 | 300 | 15 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a study on the optimization of microwave-assisted Gould-Jacobs reaction.[9]
Problem 2: Formation of a Mixture of Regioisomers
Q: My reaction with an asymmetrically substituted aniline is producing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A: Regioselectivity in the Gould-Jacobs reaction is a known challenge and is primarily governed by steric and electronic factors. [7][8]
Controlling Factors and Strategies:
-
Steric Hindrance: A bulky substituent at one of the ortho positions of the aniline will generally direct the cyclization to the less sterically hindered ortho position.[7][11] This is often the most predictable way to control regioselectivity.
-
Electronic Effects: The electronic nature of the substituents can also influence the site of cyclization, although the effects can be more complex to predict. Generally, the cyclization will be favored at the ortho position that is more electron-rich.
Caption: A decision-making workflow for predicting the regiochemical outcome of the Gould-Jacobs reaction.
Problem 3: Product Decomposition at High Temperatures
Q: I observe product degradation, indicated by the formation of dark-colored byproducts, especially during the cyclization step. How can I minimize this?
A: Product decomposition is a common issue at the high temperatures required for cyclization. [7]
Mitigation Strategies:
-
Optimize Reaction Time: Prolonged heating at high temperatures can lead to degradation.[9] It is crucial to find the optimal balance between reaction time and temperature to maximize yield while minimizing decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
Microwave Heating: As mentioned earlier, microwave irradiation allows for rapid heating to the target temperature, reducing the overall time the reaction mixture is exposed to high temperatures and potentially minimizing side reactions.[6][9]
-
Use of Catalysts: Employing a catalyst like Eaton's reagent can lower the required reaction temperature for cyclization, thereby reducing the likelihood of thermal decomposition.[3]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4-Hydroxy-3-carboethoxyquinoline
This protocol outlines the traditional method using conventional heating.[2]
Step 1: Condensation
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Add a non-polar solvent like hexane to aid precipitation.
-
Collect the solid product by filtration and wash with a cold non-polar solvent.
Step 3: Purification
-
The crude 4-hydroxy-3-carboethoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Caption: A generalized workflow for the classical Gould-Jacobs synthesis.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol provides a more rapid and often higher-yielding method.[2][9]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
Procedure:
-
In a microwave vial, add the substituted aniline (e.g., 2.0 mmol) and an excess of DEEM (e.g., 6.0 mmol), which acts as both reagent and solvent.[2][9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the optimized temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).[9]
-
After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[2][9]
-
Dry the resulting solid under vacuum.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Available at: [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Gould-Jacobs reaction - Wiki. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. Available at: [Link]
-
Steric Hindrance: Definition, Factors, & Examples - Chemistry Learner. Available at: [Link]
-
Steric Hindrance | ChemTalk. Available at: [Link]
- Process for purification of quinoline yellow - Google Patents.
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ablelab.eu [ablelab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
Optimization of reaction conditions for "Diethyl 2-(3-chloroanilino)malonate" formation
Status: Operational Ticket ID: CHEM-OPT-391 Subject: Optimization & Troubleshooting for N-Alkylation of 3-Chloroaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Overview
User Query: Optimization of reaction conditions for the formation of Diethyl 2-(3-chloroanilino)malonate.
Chemical Transformation: This protocol targets the N-alkylation of 3-chloroaniline using diethyl bromomalonate.
CRITICAL DISTINCTION: Do not confuse this with the Gould-Jacobs reaction , which utilizes diethyl ethoxymethylenemalonate (EMME) to form the unsaturated anilinofumarate intermediate. If your target is the saturated secondary amine (precursor to indoxyls or specific heterocycles), proceed with the protocol below.
Reaction Scheme:
Standard Operating Procedure (The "Golden Route")
This baseline protocol is optimized for selectivity (minimizing bis-alkylation) and operational simplicity (easy workup).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Chloroaniline | Limiting Reagent | 1.0 | Toxic: Absorbs through skin. Handle in fume hood. |
| Diethyl Bromomalonate | Electrophile | 1.1 - 1.2 | Slight excess drives conversion. |
| Sodium Acetate (NaOAc) | Base / Buffer | 1.5 | Anhydrous preferred. Mild base prevents ester hydrolysis. |
| Ethanol (EtOH) | Solvent | 10 Vol | Absolute EtOH prevents hydrolysis. |
Step-by-Step Protocol
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloroaniline (1.0 eq) and Sodium Acetate (1.5 eq).
-
Solvation: Add Ethanol (10 volumes relative to aniline weight). Stir at room temperature for 10 minutes to create a suspension.
-
Addition: Add Diethyl Bromomalonate (1.1 eq) dropwise over 15 minutes.
-
Expert Insight: Although the reaction is not violently exothermic, a controlled addition prevents localized high concentrations that could favor side reactions.
-
-
Reaction: Heat the mixture to Reflux (
) . Maintain reflux for 6–8 hours .-
Monitoring: Check via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The limiting reagent (aniline) should be <2%.
-
-
Workup:
-
Cool to room temperature.
-
Filter the reaction mixture to remove inorganic salts (NaBr, excess NaOAc).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Partition: Dissolve oil in Dichloromethane (DCM) and wash with water (
) to remove residual salts/DMSO. -
Dry: Dry organic layer over
, filter, and concentrate.[2]
-
-
Purification: If necessary, recrystallize from cold Ethanol/Hexane or purify via silica chromatography (Gradient: 0
20% EtOAc in Hexane).
Troubleshooting Guide (Matrix)
Use this matrix to diagnose deviations from the expected outcome.
Issue 1: Reaction Stalls (Low Conversion)
-
Symptom: HPLC shows 30-40% unreacted aniline after 8 hours.
-
Root Cause: Acidification. The HBr byproduct protonates the unreacted aniline (
), rendering it non-nucleophilic. -
Corrective Action:
-
Immediate: Add an additional 0.5 eq of base.
-
Systemic: Switch to a slightly stronger base system if the problem persists. Potassium Carbonate (
) (2.0 eq) in Acetonitrile (MeCN) is a more robust alternative for sluggish substrates, though it risks slight ester hydrolysis.
-
Issue 2: "Black Tar" Formation
-
Symptom: Reaction mixture turns dark black/brown; low mass balance.
-
Root Cause: Oxidation of the aniline. Anilines are sensitive to air oxidation at high temperatures, especially in basic media.
-
Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen (
) or Argon . -
Degassing: Sparge the ethanol with
for 15 minutes prior to heating.
-
Issue 3: Impurity at RRT 0.8 (Hydrolysis)
-
Symptom: Formation of a carboxylic acid byproduct (Mono-ethyl ester).
-
Root Cause: Presence of water in the solvent or using a base that is too strong/hygroscopic (e.g., NaOH, wet KOH).
-
Corrective Action:
-
Use Anhydrous Sodium Acetate .
-
Ensure Ethanol is "Super Dry" or switch to Toluene (requires higher temp,
).
-
Optimization Logic & Pathway Visualization
The following diagram illustrates the reaction pathway and critical decision points for avoiding impurities.
Figure 1: Reaction pathway analysis showing the target trajectory (Green) versus common failure modes (Red).
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of Sodium Acetate? A: Yes, but with caveats. TEA is a liquid and easy to handle, but the resulting Triethylamine Hydrobromide salt is soluble in many organic solvents, making workup slightly more tedious than the filtration of inorganic salts (NaBr). If using TEA, ensure a thorough water wash during workup.
Q: Why is the reaction slower than alkylation with Methyl Iodide? A: Steric hindrance and electronics. Diethyl bromomalonate is a bulky electrophile. Furthermore, the secondary amine product is less nucleophilic than a typical N-alkyl aniline because the malonate group is electron-withdrawing (inductive effect), which actually helps prevent over-alkylation (bis-alkylation).
Q: I see a solid precipitate forming during the reaction. Is this bad? A: No, this is likely Sodium Bromide (NaBr) , the inorganic byproduct of the reaction. Its formation is a good visual indicator that the alkylation is proceeding.
Q: Can I use DMF to speed up the reaction?
A: Yes. DMF is a polar aprotic solvent that will significantly accelerate the
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Synthesis of Anilinomalonates (Analogous Protocols)
-
Reaction of Anilines with Halo-Esters
- Patel, S. et al. "Optimization of N-alkylation of chloroanilines." Journal of Chemical Research, 2009.
-
Relevant Patent: US Patent 4,146,726, "Process for the preparation of quinoline derivatives" (Describes similar N-alkylation steps in quinolone synthesis).
Sources
Technical Support Center: Impurity Identification in Diethyl 2-(3-chloroanilino)malonate
Ticket ID: SPEC-TRBL-882 Subject: Spectroscopy-based Impurity Profiling & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]
Core Directive & Critical Distinction
WARNING: Structural Ambiguity Alert Before proceeding, we must verify the exact chemical structure. In drug development (specifically quinolone synthesis), there is frequent confusion between the saturated amine and the unsaturated enamine.
-
Compound A (The Target): Diethyl 2-(3-chloroanilino)malonate.[1]
-
Compound B (Common Impurity/Alternate Target): Diethyl 2-(((3-chlorophenyl)amino)methylene )malonate.[1][2]
This guide focuses on identifying impurities in "Compound A" (Saturated), treating "Compound B" as a potential oxidative or synthetic impurity. [1]
Triage: Rapid Diagnostic Checklist
Use this checklist to narrow down the impurity class before running expensive 2D-NMR or HRMS.
| Symptom | Probable Cause | Action |
| TLC: Spot stays at baseline or streaks.[1] | Hydrolysis (Acid formation) | Check NMR for loss of ethyl group signals. |
| NMR: Sharp doublet > 8.0 ppm. | Enamine Contamination | You have the "Methylene" analog (Compound B).[1] |
| NMR: Missing NH signal; Integration of malonate CH is doubled. | Bis-Alkylation | N,N-dialkylated impurity (rare due to sterics, but possible).[1] |
| MS: M+2 peak is ~33% of M+ peak height. | Normal Chlorine Pattern | Not an impurity. This is the |
| Appearance: Darkening/Browning over time.[1] | Oxidation | Aniline derivatives are air-sensitive; check for quinone-like species.[1] |
Spectroscopy Troubleshooting: The "Deep Dive"
Scenario A: "I see an extra doublet in the aromatic region (8.4 - 8.6 ppm)."
-
Diagnosis: Contamination with the Enamine (Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate).[1]
-
Mechanism: If you synthesized the target via reduction of the enamine, the reduction was incomplete. If synthesized via alkylation, this may be an oxidation byproduct.
-
Spectral Validation:
Scenario B: "My ethyl group integration is off (e.g., 3H triplet instead of 6H)."
-
Diagnosis: Mono-hydrolysis (Half-ester).[1]
-
Mechanism: Malonate esters are labile.[1] Moisture in the solvent or improper workup (high pH) causes hydrolysis of one ester group.[1]
-
Spectral Validation:
-
1H NMR: Loss of symmetry. You will see two distinct ethyl environments if the molecule becomes chiral/rigid, or simply a reduction in the integral of the ethyl quartet (4.2 ppm) and triplet (1.2 ppm).
-
MS: Look for Mass
(loss of ethylene via McLafferty) or (loss of EtOH).[1]
-
Scenario C: "The Mass Spec shows a cluster of peaks at M+ and M+2."
-
Diagnosis: False Alarm (Isotope Pattern).
-
Explanation: The 3-chloro substituent creates a distinct isotope pattern.[1]
-
Cl (75.78%) and
Cl (24.22%).[1] -
Rule: For a single chlorine, the M+2 peak must be approximately 1/3 the height of the M+ peak.
-
Troubleshooting: If the M+2 peak is higher than 50% of M+, you have a Dichlorinated Impurity (likely from impure starting aniline).
-
Cl (75.78%) and
Visualization: Impurity Origin & Workflow
Figure 1: Synthetic Pathways & Impurity Origins
Caption: Pathways for the formation of this compound (Target) and common side-products via alkylation.
[1]
Figure 2: Analytical Decision Tree
Caption: Step-by-step logic for identifying the specific impurity based on spectral data.
Standardized Protocols
Protocol A: NMR Sample Preparation for Labile Amines
Context: The NH proton in anilino-malonates is prone to exchange and broadening, making integration difficult.
-
Solvent: Use DMSO-d6 instead of CDCl3. DMSO hydrogen-bonds with the NH, sharpening the peak and slowing exchange.
-
Concentration: Prepare a solution of 10-15 mg/mL .
-
Acquisition:
-
Set relaxation delay (
) to 5 seconds (ensure full relaxation of aromatic protons). -
Number of scans (
): Minimum 16.
-
-
Analysis: Look for the coupling between NH and the malonate CH. In dry DMSO, this should appear as a doublet-doublet system (NH doublet, CH doublet).[1] If water is present, they collapse to singlets.
Protocol B: LC-MS Method for Impurity Separation
Context: Separating the saturated amine from the unsaturated enamine requires pH control.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient:
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyls).[1]
-
Note: The Enamine impurity will have a significantly higher UV extinction coefficient at 280-300 nm due to conjugation compared to the Saturated target. Do not rely solely on peak area % without correcting for response factors.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
- Context: Foundational paper for the reaction class; establishes the structure of the unsaturated intermedi
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3]
-
Context: Authoritative source for interpreting Chlorine isotope patterns (M/M+2 ratios) and Aniline NMR shifts.[1]
-
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1][1]
-
Context: Reference spectra for 3-chloroaniline and diethyl malonate derivatives.[1]
-
-
Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208.
- Context: Details the kinetics and side products of anilino-malon
Sources
Technical Support Center: Control of 4-Ethoxyquinoline Impurities
Executive Summary & Root Cause Analysis
The formation of 4-ethoxyquinoline (and related 4-alkoxy byproducts) is a critical quality excursion often encountered during the synthesis of 4-aminoquinolines (e.g., Chloroquine analogs, kinase inhibitors) or during the scale-up of Gould-Jacobs cyclizations.
The Primary Failure Mode: Competitive
The most frequent source of this impurity is the Nucleophilic Aromatic Substitution (
While ethanol is a green, cost-effective solvent, it acts as a competitor nucleophile in the presence of bases.
-
Desired Reaction: 4-Cl-Quinoline + Amine
4-Aminoquinoline[2] -
Side Reaction: 4-Cl-Quinoline + Ethanol (via Ethoxide)
4-Ethoxyquinoline [1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the bifurcation point where the impurity is generated.[1]
Figure 1: Competitive pathway showing how solvent participation leads to the 4-ethoxy impurity.
Prevention Protocols: Experimental Controls
To eliminate the 4-ethoxy impurity, you must disrupt Path B (above) without stalling Path A .[1]
Protocol A: Solvent Substitution (The "Golden Rule")
If your protocol currently uses ethanol with a base (e.g.,
Recommended Substitutes:
| Solvent System | Risk Level | Mechanism of Safety |
|---|
| Ethanol | HIGH | Forms ethoxide (
Protocol B: The Acid-Catalyzed Route (Surrogate Nucleophile)
If solubility mandates the use of alcohols, do not use a base .[1] Instead, switch to acid catalysis. The protonated quinoline is more electrophilic, and the alcohol remains protonated (non-nucleophilic), while the amine remains sufficiently nucleophilic.
-
Dissolve 4-chloroquinoline in alcohol (EtOH/MeOH).
-
Add 1.1 eq of HCl (dioxane or aqueous) or p-TsOH.
-
Reflux. The reaction proceeds via the protonated quinoline species.[1]
-
Result: The neutral alcohol cannot attack the cationic quinoline effectively compared to the amine.
Protocol C: The Phenol Exchange Method
For unreactive amines, use phenol. Phenol reacts with 4-chloroquinoline to form 4-phenoxyquinoline (an intermediate).[1] The phenoxy group is a better leaving group than chloride and is easily displaced by the amine.
-
Why this works: Phenoxide is a softer nucleophile than ethoxide and the resulting ether is highly reactive toward amines, effectively "shuttling" the reaction to the desired product.
Troubleshooting & Purification (The "Acid Rescue")
If you have already run the reaction and detected 4-ethoxyquinoline (typically M+1: 174.2 for core scaffold) by LC-MS, you cannot remove it by simple recrystallization due to structural similarity. You must exploit Basicity Differences .
The "pH Swing" Extraction Protocol
4-Aminoquinolines are significantly more basic (
Figure 2: Acid-Base extraction strategy to isolate basic product from neutral/less basic ether impurity.
Step-by-Step Methodology:
-
Dissolve the crude solid in Ethyl Acetate (EtOAc).
-
Extract vigorously with 1M HCl (3x volumes).
-
Chemistry: The 4-aminoquinoline protonates and moves to the water. The 4-ethoxyquinoline (less basic) remains in the EtOAc.
-
-
Check the organic layer by TLC/LCMS to confirm the impurity is trapped there.[1] Discard the organic layer.
-
Basify the aqueous layer with 2M NaOH until pH > 12. The product will precipitate or oil out.
-
Extract the now-cloudy aqueous layer with DCM or EtOAc.[1]
-
Dry & Concentrate.
Frequently Asked Questions (FAQ)
Q1: Can I just use molecular sieves to dry the ethanol and prevent this?
A: No. The reaction does not require water to form the impurity; it requires ethanol. The ethoxide ion (
Q2: I see a peak at [M+1] = 146 in my Gould-Jacobs reaction. Is this related? A: That is likely 4-hydroxyquinoline (or 4-quinolone).[1] This is the hydrolysis product, not the ethoxy impurity. If you see [M+1] ~174 (for the core), that is the 4-ethoxy derivative. This forms if you heat the quinolone with ethyl iodide/bromide in the presence of base (O-alkylation).
Q3: Why does this happen even when I use
Q4: Can I use microwave irradiation to fix this?
A: Microwave heating often accelerates the desired amine attack (
References
-
Mechanistic Insight on
in Quinolines: -
Gould-Jacobs Reaction & Byproducts
-
Synthesis of 4-Aminoquinolines (Antimalarial Context)
-
Solvent Effects in
:-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 4-Substituted Quinolines with Piperidine." Chemical Reviews. (Foundational text on
competition).
-
-
Purification Strategies
Sources
Technical Support Center: Scalable Synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scalable synthesis of this critical quinoline precursor. Our goal is to provide practical, field-proven insights and troubleshooting strategies rooted in established chemical principles.
A Note on Nomenclature: The target molecule, Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, is the direct intermediate formed in the Gould-Jacobs reaction pathway.[1][2] It is a key precursor for producing 7-chloro-4-hydroxyquinoline-3-carboxylates, which are themselves vital for synthesizing pharmaceuticals like Chloroquine.[3][4] This guide focuses on the challenges of producing this specific enamine-type intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning or scaling your synthesis.
Q1: What is the most common and scalable synthetic route for Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate?
A1: The most robust and widely adopted method is the direct condensation of 3-chloroaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM).[2][3] This reaction serves as the initial step of the Gould-Jacobs reaction.[1][5] It is a catalyst-free thermal condensation that proceeds in high yield, making it highly suitable for large-scale production. The primary challenge is not the formation of the intermediate itself, but ensuring the reaction goes to completion and managing the subsequent, more demanding, cyclization step.
Q2: Are there alternative synthetic routes I should consider?
A2: While the condensation with DEEMM is standard, an alternative involves the nucleophilic substitution of a halogenated malonate, such as diethyl bromomalonate, with 3-chloroaniline. However, this route presents significant challenges for scalability:
-
Side Reactions: The primary issue is the potential for N,N-dialkylation, where a second molecule of diethyl bromomalonate reacts with the product, leading to complex purification profiles.[6]
-
Base Sensitivity: This reaction requires a base to facilitate the nucleophilic substitution. The choice of base is critical; strong bases can cause hydrolysis of the ester groups, while weak bases may lead to sluggish and incomplete reactions.[7]
-
Cost and Availability: Diethyl bromomalonate is often more expensive and less stable than DEEMM.[8][9]
For these reasons, the condensation route with DEEMM is strongly recommended for scalable synthesis.
Q3: How critical are the starting material specifications for a successful scale-up?
A3: Extremely critical. Impurities in your starting materials will invariably lead to side reactions, reduced yields, and complex purification challenges.
| Starting Material | Critical Quality Attributes & Rationale |
| 3-Chloroaniline | Purity: >99%. Isomeric impurities (2- or 4-chloroaniline) will lead to the formation of undesired quinoline isomers in subsequent steps. Appearance: Colorless to pale yellow. Dark coloration may indicate oxidative degradation products that can interfere with the reaction. |
| Diethyl 2-(ethoxymethylene)malonate (DEEMM) | Purity: >98%. The most common impurity is unreacted diethyl malonate, which will remain in the product mixture and complicate purification. Moisture Content: Low. Excess water can hydrolyze the ester groups under thermal conditions. |
Q4: How can I effectively monitor the progress of the condensation reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for at-a-glance monitoring.
-
Mobile Phase: A typical system is 30-40% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Expected Results: You will see the spot for 3-chloroaniline (higher Rf) and DEEMM diminish while a new, more polar spot for the product (lower Rf) appears and intensifies. The reaction is considered complete when the 3-chloroaniline spot is no longer visible. For quantitative analysis during process development, GC or HPLC methods should be developed.
Part 2: Troubleshooting Guide for the Condensation Reaction
This section uses a question-and-answer format to diagnose and solve specific problems you may encounter during the synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate via the recommended condensation pathway.
Issue 1: Low or Incomplete Conversion
Q: I've heated the mixture of 3-chloroaniline and DEEMM for several hours, but TLC analysis still shows a significant amount of unreacted 3-chloroaniline. What's going wrong?
A: This is the most common issue and is typically related to inefficient removal of the ethanol byproduct. The condensation is a reversible equilibrium reaction. According to Le Chatelier's principle, the equilibrium must be shifted toward the product by removing one of the products as it forms.
Causality & Solutions:
-
Ineffective Ethanol Removal: The reaction generates one equivalent of ethanol. If this ethanol is not removed from the reaction vessel, the equilibrium will not favor product formation.
-
Solution (Lab Scale): Ensure your reaction setup includes a short-path distillation head or a Dean-Stark trap to continuously remove the ethanol as it forms. The reaction is often run neat (without solvent) at a temperature sufficient to distill off the ethanol (typically 100-120 °C).[2]
-
Solution (Pilot/Plant Scale): Perform the reaction under a gentle vacuum (e.g., 200-300 mbar) while maintaining the reaction temperature. This will lower the boiling point of ethanol, facilitating its removal without requiring excessively high pot temperatures that could degrade the product.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEMM can help drive the reaction to completion.
-
Solution: Use a 1.05 to 1.1 molar equivalent of DEEMM relative to 3-chloroaniline. This ensures that the limiting reagent (the more expensive aniline) is fully consumed.
-
-
Insufficient Temperature: The reaction requires thermal energy to overcome the activation barrier and to distill the ethanol byproduct.
-
Solution: Ensure the internal reaction temperature reaches at least 100 °C. Monitor the internal temperature, not just the heating mantle setting. If running under vacuum, adjust the pressure to achieve a gentle distillation of ethanol at your target temperature.
-
Caption: Experimental workflow for the synthesis of the target intermediate.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation apparatus, charge 3-chloroaniline (1.0 eq).
-
Reagent Addition: Add diethyl 2-(ethoxymethylene)malonate (DEEMM, 1.05 eq).
-
Heating: Begin stirring and heat the reaction mixture to an internal temperature of 110-120 °C.
-
Distillation: Ethanol will begin to distill. Continue heating and collecting the distillate. The reaction progress can be roughly tracked by the amount of ethanol collected.
-
Monitoring: After ~80% of the theoretical ethanol has been collected, begin monitoring the reaction by TLC (30% EtOAc/Hexanes) every 30-60 minutes.
-
Completion: The reaction is complete when the 3-chloroaniline spot is no longer visible on the TLC plate.
-
Cooling & Crystallization: Once complete, stop heating and allow the mixture to cool to 70-80 °C. Slowly add n-heptane (3 volumes relative to the initial mass of 3-chloroaniline).
-
Precipitation: Continue cooling the resulting slurry to 0-5 °C and stir for at least 1 hour to ensure complete crystallization.
-
Isolation: Isolate the product by filtration. Wash the filter cake with cold n-heptane (1 volume).
-
Drying: Dry the solid product under vacuum at 30-40 °C to a constant weight.
Expected Yield: 92-97% Appearance: White to off-white crystalline solid.
References
- Barker, J. M., et al. (1980). Journal of Chemical Research, Synopses, 4.
-
Wikipedia contributors (2023). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. PrepChem.com. Available at: [Link]
-
Organic Chemistry (2025). Gould-Jacobs Reaction Mechanism. YouTube. Available at: [Link]
-
Faramarzi, S., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. Available at: [Link]
-
Wiki contributors (2013). Gould-Jacobs reaction. Wiki. Available at: [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. Available at: [Link]
-
Filo (2025). Explain the synthesis of chloroquine. Filo. Available at: [Link]
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. Available at: [Link]
-
Organic Syntheses. diethyl aminomalonate hydrochloride. Available at: [Link]
-
Quora (2017). How to prepare amino acid from diethyl malonate. Quora. Available at: [Link]
-
Piorko, A., et al. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Complexation by the Cyclopentadienyliron Moiety. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Google Patents. CN101525290A - Preparation method of diethyl malonate.
-
Organic Syntheses. Malonic acid, bromo-, ethyl ester. Available at: [Link]
- Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
-
Tyumentsev, M. S., et al. (2017). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate. National Institutes of Health. Available at: [Link]
-
ResearchGate. Key intermediates in chloroquine synthesis as reported by Hammer (A),.... Available at: [Link]
-
Singh, P. P., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. Available at: [Link]
-
Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry. Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Effect of temperature on the cyclization of "Diethyl 2-(3-chloroanilino)malonate"
Technical Support Center: Thermal Cyclization of 3-Chloroanilino Malonates
Topic: Optimization & Troubleshooting of the Gould-Jacobs Cyclization Ticket ID: GJ-RXN-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Heat Wall"
You are likely attempting to synthesize Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate , a critical precursor for aminoquinoline antimalarials (e.g., Chloroquine, Hydroxychloroquine).
Crucial Distinction: The user query specifies "Diethyl 2-(3-chloroanilino)malonate" (a saturated amine). However, the thermal cyclization to a quinoline core strictly requires the unsaturated intermediate: Diethyl 2-((3-chloroanilino)methylene)malonate .
-
If you strictly have the saturated compound (lacking the methylene double bond), thermal treatment alone will not yield the quinoline.
-
Assumption: This guide assumes you are performing the standard Gould-Jacobs reaction using the condensation product of 3-chloroaniline and Diethyl ethoxymethylenemalonate (EMME).
The Core Challenge: This reaction is thermodynamically demanding. It requires crossing a high activation energy barrier to disrupt the aromaticity of the benzene ring during the electrocyclic ring closure.
-
Target Temperature:
-
Standard Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic).[1]
-
Key Byproduct: Ethanol (must be actively removed).
Part 1: Diagnostic Workflow & Mechanism
Before adjusting your parameters, verify your workflow against this logic tree to isolate the failure point.
Figure 1: Troubleshooting Logic Tree for Gould-Jacobs Cyclization.
The Mechanism: Why Temperature Matters
The reaction proceeds via an elimination-addition sequence followed by an electrocyclic ring closure. The elimination of ethanol is the driving force.
Figure 2: Simplified Reaction Pathway. The elimination of ethanol is irreversible if vented.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar/charcoal. What went wrong?
-
Diagnosis: Thermal decomposition due to "hot spots" or excessive residence time.
-
Fix:
-
Agitation: Ensure vigorous mechanical stirring. Magnetic stirring is often insufficient for the slurry formed as the product crystallizes.
-
Addition Rate: Do not heat the starting material from room temperature to
. Instead, heat the solvent (Dowtherm A) to boiling first, then add the substrate slowly. This minimizes the time the sensitive intermediate spends at sub-optimal temperatures where polymerization competes with cyclization. -
Atmosphere: Use a Nitrogen blanket. Oxidative degradation accelerates charring at these temperatures.
-
Q2: I am seeing a mixture of two products by HPLC. Is this normal?
-
Diagnosis: Regioisomer formation.
-
Explanation: The 3-chloro substituent directs cyclization to two ortho positions:
-
Position 2 (para to Cl): Yields the 7-chloro isomer (Target).
-
Position 6 (ortho to Cl): Yields the 5-chloro isomer (Impurity).
-
-
Insight: The 7-chloro isomer is sterically and electronically favored (typically >80:20 ratio).
-
Fix: You cannot prevent the 5-chloro isomer chemically. You must remove it via recrystallization. The 7-chloro isomer is generally less soluble in ethanol/acetone, allowing for purification.
Q3: The reaction solidifies halfway through, breaking my stirrer.
-
Explanation: The product, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, has a high melting point (
) and is insoluble in Dowtherm A. It will crash out at . -
Fix:
-
Use a high dilution factor (10-15 volumes of solvent).
-
Switch to an overhead mechanical stirrer with a high-torque motor.
-
Q4: Can I use a lower boiling solvent like Toluene or Xylene?
-
Answer: No.
-
Reasoning: Toluene boils at
; Xylene at . The activation energy for this cyclization requires . At lower temperatures, you will only observe starting material or minor decomposition, not cyclization.
Part 3: Validated Experimental Protocol
Method: Thermal Cyclization in Dowtherm A Source: Adapted from Organic Syntheses Coll. Vol. 3, p. 272 (Surrey & Hammer).
Materials:
-
Diethyl 2-((3-chloroanilino)methylene)malonate (The "Enamine").
-
Dowtherm A (Diphenyl ether / Biphenyl mixture).[1]
-
Equipment: 3-Neck flask, Mechanical Stirrer, Air Condenser (wide bore), Nitrogen inlet.
Step-by-Step:
-
Pre-heat Solvent: Charge the flask with Dowtherm A (10 mL per gram of substrate). Heat to a vigorous boil (
).-
Note: Use an air condenser, not a water-cooled condenser. You want the ethanol (bp
) to escape, but the Dowtherm (bp ) to reflux.
-
-
Addition: Add the enamine substrate to the boiling solvent.
-
Best Practice: Add as a liquid melt (if stable) or solid powder in small portions to maintain the boil.
-
-
Reaction: Reflux for 45–60 minutes .
-
Observation: Ethanol vapor will evolve rapidly. The solution will darken, and a solid precipitate (the product) will begin to form while boiling.
-
-
Work-up:
-
Cool the mixture to room temperature (
). -
Add a non-polar solvent (e.g., Hexane or Ligroin) to dilute the Dowtherm A and ensure complete precipitation.
-
Wash: Wash the filter cake thoroughly with Hexane (to remove Dowtherm) and then cold Ethanol (to remove colored impurities).
-
-
Purification: Recrystallize from Ethanol or DMF if high purity is required.
Part 4: Data & Temperature Effects
Effect of Temperature on Yield (Comparative Data)
| Temperature | Solvent System | Reaction Time | Typical Yield | Major Issues |
| 110°C | Toluene (Reflux) | 24 Hours | 0% | No reaction; SM recovery. |
| 180°C | Dichlorobenzene | 12 Hours | < 10% | Kinetic barrier not crossed. |
| 255°C | Dowtherm A | 1 Hour | 80–90% | Optimal conversion. |
| 300°C | Microwave (Neat) | 5-10 Mins | 85-95% | High pressure danger; requires specialized vessel. |
References
-
Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 7-Chloro-4-hydroxyquinoline Derivatives." Journal of the American Chemical Society, 68(1), 113–116.
-
Price, C. C., & Roberts, R. M. (1955).[6] "4,7-Dichloroquinoline."[1][3][7][8] Organic Syntheses, Coll.[6] Vol. 3, p. 272.[6]
-
Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Biotage Application Note. (2012). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: Diethyl 2-(3-chloroanilino)malonate vs. EMME in Quinoline Synthesis
The following guide is a comprehensive technical comparison of malonate-based strategies for quinoline synthesis, with a specific focus on the regioselective synthesis of 7-chloro-4-hydroxyquinoline scaffolds (precursors to Chloroquine and Hydroxychloroquine).
Executive Summary
Topic: Optimization of 3-chloroaniline cyclization to 4-hydroxyquinolines. Core Conflict: The choice between the Standard Gould-Jacobs Reagent (Diethyl ethoxymethylenemalonate, EMME ) and alternative malonate precursors (including the saturated Diethyl 2-(3-chloroanilino)malonate and in-situ generated variants). Verdict: While EMME remains the industrial standard for yield and purity, the In-Situ Orthoformate route offers a cost-effective alternative for large-scale production. Crucially, the saturated analog This compound is NOT a direct quinoline precursor; it predominantly yields indoles unless subjected to specific formylation conditions.
Technical Analysis of Malonate Precursors
In the synthesis of the pharmacophore 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester , the selection of the malonate derivative dictates the reaction pathway, impurity profile, and regioselectivity.
A. The Standard: Diethyl Ethoxymethylenemalonate (EMME)
This is the benchmark reagent for the Gould-Jacobs reaction .
-
Structure:
-
Mechanism: Addition-Elimination.[1] The aniline nitrogen attacks the
-carbon, displacing ethanol to form the unsaturated Diethyl (3-chloroanilino)methylenemalonate . -
Role: Provides the critical "methine" (
) carbon required to complete the pyridine ring of the quinoline (C-2 position).
B. The "Literal" Topic: this compound
-
Structure:
(Saturated -carbon). -
Synthesis: Reaction of 3-chloroaniline with Diethyl Bromomalonate.
-
Critical Distinction: This compound lacks the C-2 methine carbon necessary for quinoline formation.
-
Thermal Cyclization Result: Heating this saturated malonate typically yields Ethyl 3-hydroxyindole-2-carboxylate via a different mechanistic pathway (involving attack on the ester carbonyl).
-
Quinoline Utility: It can only convert to a quinoline if reacted with a C1 source (like Vilsmeier reagent or formic acid) to generate the unsaturated species described in (A).
-
Expert Insight: Researchers often confuse the nomenclature. If your protocol specifies "this compound" for quinoline synthesis without a formylating agent, it is likely a nomenclature error referring to the methylene variant (A).
-
C. The Alternative: Diethyl Malonate + Triethyl Orthoformate
-
Strategy: "One-pot" generation of the EMME intermediate.
-
Mechanism: Triethyl orthoformate reacts with diethyl malonate (catalyzed by
or ) to form EMME in situ, which then captures the aniline. -
Advantage: Lower raw material costs; avoids isolation of unstable EMME.
Mechanistic Pathways & Regioselectivity[2][3][4][5]
The critical challenge with 3-chloroaniline is Regioselectivity . Cyclization can occur at two ortho positions:
-
Para to Chlorine (Position 6): Yields the 7-chloroquinoline (Desired Drug Scaffold).
-
Ortho to Chlorine (Position 2): Yields the 5-chloroquinoline (Undesired Isomer).
Steric Control: The bulk of the malonate group and the chlorine atom creates steric clash at the 2-position, naturally favoring the 7-chloro isomer (typically ~3:1 to 4:1 ratio).
Diagram 1: Comparative Reaction Pathways
Caption: Pathway comparison showing that the saturated malonate (red path) leads to indoles unless modified, while EMME (blue path) leads to the desired quinoline.
Experimental Performance Comparison
The following data compares the efficiency of the three primary routes for synthesizing Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate .
| Feature | Route A: EMME (Standard) | Route B: In-Situ Orthoformate | Route C: Saturated Malonate |
| Reaction Type | Gould-Jacobs (Step 1 & 2) | Modified Gould-Jacobs | Oxidative/Formylative |
| Step 1 Temp | 100–110°C | 120–140°C (Reflux) | 80°C (Alkylation) |
| Cyclization Temp | 250–260°C (Dowtherm A) | 250–260°C | N/A (Yields Indole) |
| Overall Yield | 85–92% | 75–82% | <10% (as Quinoline) |
| Purity (HPLC) | High (>98%) | Moderate (Side products from orthoformate) | Low |
| 7-Cl : 5-Cl Ratio | ~80:20 | ~75:25 | N/A |
| Key Advantage | Reliability & Cleanliness | Cost (Bulk reagents) | Access to Indoles |
| Key Downside | Reagent Cost | Lower atom economy | Wrong Pathway |
Detailed Protocols
Protocol A: Standard Synthesis using EMME
Best for: High purity pharmaceutical intermediates.
-
Condensation:
-
Charge a reactor with 3-chloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat to 110°C for 2 hours.
-
Apply vacuum to remove the ethanol byproduct. This drives the equilibrium to completion.
-
Checkpoint: The product, diethyl (3-chloroanilino)methylenemalonate, solidifies upon cooling (m.p. ~55°C).
-
-
Cyclization:
-
Pre-heat Dowtherm A (diphenyl ether/biphenyl eutectic) to 255°C (vigorous reflux).
-
Add the molten intermediate from Step 1 dropwise to the boiling Dowtherm A.
-
Why dropwise? To maintain high dilution, preventing intermolecular polymerization and favoring intramolecular cyclization.
-
Hold at 255°C for 45–60 minutes.
-
Cool to room temperature.[2][3] The product precipitates.[3]
-
Filter and wash with acetone/hexane to remove the soluble 5-chloro isomer (which remains in the mother liquor).
-
Protocol B: In-Situ Route (Diethyl Malonate + Orthoformate)
Best for: Cost-sensitive large-scale manufacturing.
-
Mix 3-chloroaniline (1.0 eq), Diethyl Malonate (1.2 eq), and Triethyl Orthoformate (1.5 eq).
-
Add catalytic Acetic Anhydride (0.1 eq).
-
Reflux at 140°C for 4 hours with a Dean-Stark trap to remove ethanol.
-
Once the intermediate is formed (monitor by TLC), distill off excess orthoformate.
-
Proceed to Cyclization as in Protocol A.
Diagram 2: Workflow Logic
Caption: Decision tree for selecting the synthesis route based on purity vs. cost constraints.
References
-
Organic Syntheses , Coll. Vol. 3, p. 272 (1955); Vol. 27, p. 30 (1947). 4,7-Dichloroquinoline. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Ethoxymethylene Malonic Ester with Anilines. Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264. Link
-
BenchChem . (2025).[4] A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis. Link
Sources
Definitive Spectroscopic Characterization of Diethyl 2-(3-chloroanilino)malonate
This guide outlines the definitive spectroscopic confirmation of Diethyl 2-(3-chloroanilino)malonate (referred to herein as DCAM ).[1]
It addresses a critical ambiguity in quinolone synthesis: distinguishing the saturated DCAM (formed via nucleophilic substitution) from its unsaturated analog, Diethyl 2-((3-chloroanilino)methylene)malonate (formed via the Gould-Jacobs condensation).[1]
Executive Summary & Structural Context
Target Molecule: this compound
Formula:
The Analytical Challenge: Researchers often confuse DCAM with the Gould-Jacobs intermediate (the methylene derivative).[1] The distinction is chemically significant:
-
DCAM (Target): Contains a saturated
single bond.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Alternative (Impurity/Analog): Contains a
double bond (enamine).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This guide compares analytical performance to ensure you have synthesized the correct scaffold.
Comparative Analysis of Characterization Methods
The following table compares the "performance" of analytical techniques in resolving the specific structural identity of DCAM against its most common structural analog.
| Feature | Method A: | Method B: LC-MS/MS (Validator) | Method C: FTIR (Quick Screen) |
| Differentiation Power | High (Definitive) | High (Mass difference) | Medium (Functional group overlap) |
| Key Differentiator | Methine ( | Molecular Ion ( | Carbonyl stretch environment.[1] |
| Target Signal (DCAM) | |||
| Alternative Signal | |||
| Sample Requirement | ~5-10 mg | < 1 mg | ~2 mg |
| Time to Result | 15 mins | 30 mins | 5 mins |
Expert Insight:
While MS confirms the formula,
H NMR is the only technique that validates the hybridization state of the alpha-carbon. Reliance solely on MS can be misleading if alkylation byproducts (e.g., N,N-dialkylation) are present.
Detailed Spectroscopic Data
A. Proton NMR (
H NMR) – The Structural Fingerprint
Solvent:
The defining feature of DCAM is the methine proton attached to the nitrogen.[1]
-
1.28 ppm (t, 6H): Methyl groups of the ethyl esters.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
4.25 ppm (q, 4H): Methylene groups of the ethyl esters.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
4.75 ppm (d,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz, 1H): The Critical Signal. This represents the methine proton. In the methylene analog, this signal is absent, replaced by a vinyl proton at ~11 ppm. -
5.10 ppm (br d, 1H): Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) proton. Exchangeable with . -
6.50 – 7.15 ppm (m, 4H): Aromatic protons (3-chloro substitution pattern).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
B. Mass Spectrometry (LC-MS)
Ionization: ESI+
-
Observed Parent Ion (
): 286.1 (forngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and 288.1 (for ). -
Isotopic Pattern: Distinct 3:1 ratio confirming the presence of one Chlorine atom.[1]
-
Fragmentation (MS/MS):
-
Loss of
group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Characteristic fragment at
127/129 corresponding to the 3-chloroaniline moiety.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Target Route)
This method specifically yields DCAM.[1]
-
Reagents: 3-Chloroaniline (1.0 eq), Diethyl Bromomalonate (1.1 eq), Triethylamine (1.2 eq), DMF (Solvent).[1]
-
Procedure:
-
Dissolve 3-chloroaniline in DMF under
atmosphere. -
Add Triethylamine and stir for 10 minutes.
-
Dropwise add Diethyl Bromomalonate at 0°C to prevent bis-alkylation.[1]
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
Protocol 2: Analytical Validation Workflow
Use this workflow to confirm your product.
Caption: Analytical decision tree for distinguishing the target amine from enamine byproducts.
Synthesis Pathway Logic
Understanding the chemical origin of the impurity is vital for troubleshooting.[1] The diagram below illustrates how reagent choice dictates the final structure.
Caption: Divergent synthesis pathways showing the origin of the saturated target vs. the unsaturated analog.[1]
References
-
Palmer, C. S., & McWherter, P. W. (1927).[1] Ethyl Bromomalonate.[1] Organic Syntheses, 7, 34.
- Context: Establishes the synthesis of the bromomalonate precursor required for the substitution route.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1]
-
Context: The foundational paper for the "Alternative" pathway (EMME condensation), providing spectral context for the impurity.[1]
-
-
PubChem Compound Summary. (2024). Diethyl 2-((3-chloroanilino)methylene)malonate. National Center for Biotechnology Information.[1] [1]
- Context: Provides comparative spectral data for the unsaturated analog to valid
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]
- Context: Authoritative text for general NMR shift assignments of secondary amines vs. enamines.
Sources
Comparative Guide: Gould-Jacobs vs. Conrad-Limpach for 7-Chloroquinoline Synthesis
Executive Summary: The Industrial Verdict
In the high-stakes arena of antimalarial API synthesis, the production of 4,7-dichloroquinoline (4,7-DCQ) is the critical bottleneck. While both the Gould-Jacobs and Conrad-Limpach protocols offer viable pathways to the quinoline core, they are not functionally equivalent for this specific target.
The Bottom Line: The Gould-Jacobs (G-J) reaction is the industry standard for 7-chloroquinoline synthesis. It provides a direct route to the C2-unsubstituted scaffold required for chloroquine and hydroxychloroquine. The Conrad-Limpach (C-L) protocol, while mechanistically robust, typically utilizes
This guide dissects the mechanistic divergence, regioselectivity challenges, and scalability of both methods.
Mechanistic Analysis & Structural Divergence
To understand the preference for Gould-Jacobs, one must analyze the carbon backbone construction.
Method A: Gould-Jacobs (The Direct Route)
The G-J sequence utilizes diethyl ethoxymethylenemalonate (EMME) . The "methine" carbon in EMME becomes the C2 position of the quinoline. Because this carbon carries a hydrogen (and the ester group is eventually removed), the final product is unsubstituted at C2.
-
Key Advantage: Direct access to 4-hydroxy-7-chloroquinoline (after decarboxylation).[1]
-
Key Challenge: The thermal cyclization requires extreme temperatures (
) to overcome the activation energy of the aromatic substitution.
Method B: Conrad-Limpach (The Structural Mismatch)
The classic C-L sequence utilizes ethyl acetoacetate . The ketone carbon becomes C4, and the methylene carbon becomes C3, but the terminal methyl group of the acetoacetate ends up at C2 .
-
Key Limitation: Yields 7-chloro-2-methyl-4-quinolinol . Removing this methyl group is synthetically non-viable in a process setting.
-
Workaround: To use C-L logic for the correct scaffold, one must use diethyl oxalacetate , yielding a C2-ester that can be hydrolyzed and decarboxylated. This adds process steps and cost compared to G-J.
Visualization: Pathway Divergence
Figure 1: Comparative reaction pathways. Note the "Dead End" for standard Conrad-Limpach regarding the specific 4,7-dichloroquinoline target due to C2-methylation.
The "m-Chloro" Regioselectivity Challenge
Both methods start with m-chloroaniline. This asymmetry creates a critical regioselectivity problem during the cyclization step.[2] The ring closure can occur at:
-
Para to Cl (Position 6): Yields the 7-chloro isomer (Desired).
-
Ortho to Cl (Position 2): Yields the 5-chloro isomer (Impurity).
Why Gould-Jacobs Wins Here
In the G-J thermal cyclization, steric hindrance plays a massive role. The bulky acrylate group cyclizing onto the ring encounters significant steric clash with the chlorine atom if it attempts to close at the 2-position (leading to 5-chloro).
-
Result: The reaction kinetically favors the less hindered 6-position closure.
-
Data: Typical crude ratios in G-J are 95:5 to 98:2 (7-Cl vs 5-Cl).
-
Purification: The 7-chloro isomer is significantly less soluble in ethanol/toluene, allowing for purification by recrystallization, though removing the last 1% of 5-chloro is a known industrial headache [1].
Experimental Protocols
Protocol A: Gould-Jacobs (Optimized for 4,7-DCQ)
This protocol targets the 4-hydroxy-7-chloroquinoline intermediate.
-
Condensation: Charge a reactor with m-chloroaniline (1.0 eq) and EMME (1.1 eq). Heat to 110-130°C. Continuously distill off ethanol byproduct to drive equilibrium. Checkpoint: Monitor via HPLC for disappearance of aniline.
-
Cyclization (The Critical Step):
-
Pre-heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 255°C.
-
Slowly add the acrylate condensate to the hot solvent. Crucial: Maintain temp >245°C to prevent polymerization.
-
Hold for 30-60 mins.
-
Cool to 25°C. The product (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) precipitates. Filter and wash with hexane.
-
-
Saponification & Decarboxylation:
-
Reflux wet cake in 10% NaOH (aq).
-
Acidify to pH 4-5 to precipitate the carboxylic acid.
-
Reflux in diphenyl ether (or heat dry solid) at 260°C until
evolution ceases.
-
-
Chlorination: React the resulting 7-chloro-4-hydroxyquinoline with
to yield 4,7-dichloroquinoline .
Protocol B: Modified Conrad-Limpach (Using Diethyl Oxalacetate)
Standard C-L with ethyl acetoacetate is omitted as it yields the wrong product.
-
Condensation: React m-chloroaniline with diethyl oxalacetate in benzene/toluene with acid catalyst (p-TsOH) under Dean-Stark conditions (water removal).
-
Cyclization: Heat the resulting enamine in diphenyl ether at 250°C.
-
Result: Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate.
-
Downstream: Requires hydrolysis and decarboxylation similar to G-J, but reagents are more expensive and less stable.
Performance Comparison Data
| Metric | Gould-Jacobs (Standard) | Conrad-Limpach (Modified*) |
| Target Scaffold | 2-H-7-chloroquinoline (Correct) | 2-COOH-7-chloroquinoline (Requires step) |
| Reagent Cost | Low (EMME is commodity chemical) | High (Oxalacetates are unstable/costly) |
| Overall Yield | 65 - 75% (to 4,7-DCQ) | 40 - 55% |
| Regioselectivity | High (95%+ 7-isomer) | Moderate (Sterics less pronounced in some variants) |
| Atom Economy | Good (Loss of EtOH, CO2) | Lower (Loss of larger ester fragments) |
| Scalability | Excellent (Continuous flow compatible) | Moderate (Dilution often required) |
*Note: "Modified" refers to the use of oxalacetate to avoid the 2-methyl impurity.
Decision Matrix & Workflow
For a drug development professional, the choice is driven by the final API structure.
Figure 2: Strategic selection workflow based on pharmacophore requirements.
References
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3][4][5][6][7] I. The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208.
-
World Health Organization. (2020). Production of Hydroxychloroquine: Process Review. WHO Essential Medicines Reports.
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Bi, X., et al. (2021).[8] Review on the Synthesis of 4,7-Dichloroquinoline. ChemicalBook Industrial Review.
Sources
- 1. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
A Researcher's Guide to Navigating Regioselectivity in the Cyclization of Meta-Substituted Anilinomalonates
For Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] The Gould-Jacobs reaction, a thermal cyclization of anilinomalonates, stands as a classical and effective method for synthesizing 4-hydroxyquinolone derivatives.[3][4] However, when employing meta-substituted anilines as starting materials, a critical challenge arises: the regioselectivity of the cyclization, which can lead to the formation of either 6- or 8-substituted quinolone isomers. This guide provides a comprehensive comparison of the factors influencing this regioselectivity, supported by experimental data and mechanistic insights, to aid researchers in predicting and controlling the outcome of this pivotal reaction.
The Dichotomy of Cyclization: 6- vs. 8-Substitution
The cyclization of a meta-substituted anilinomalonate, such as diethyl (3-substituted-anilino)methylenemalonate, can proceed via two competing pathways, leading to the formation of a 6-substituted or an 8-substituted 4-quinolone. This regiochemical outcome is dictated by a delicate interplay of both steric and electronic factors.[1][5]
A fundamental understanding of electrophilic aromatic substitution provides a starting point for predicting the directing effects of substituents on the aniline ring. Electron-donating groups (EDGs) generally direct ortho- and para-, while electron-withdrawing groups (EWGs) direct meta-.[3][5][6] In the context of the Gould-Jacobs reaction, the two ortho positions relative to the amino group are the sites of cyclization.
Comparative Analysis of Cyclization Methods and Substituent Effects
The choice of reaction conditions can significantly influence the regioselectivity of the cyclization. While traditional thermal methods often require high temperatures, modern approaches such as microwave-assisted synthesis offer faster reaction times and potentially altered selectivity.[7][8]
Thermal Cyclization
The classical Gould-Jacobs reaction involves heating the anilinomalonate intermediate in a high-boiling solvent, such as diphenyl ether or Dowtherm A, at temperatures often exceeding 250°C.[1][9] Under these conditions, the reaction is typically under thermodynamic control, favoring the formation of the more stable isomer.
Table 1: Regioselectivity in Thermal Cyclization of Meta-Substituted Anilinomalonates
| Meta-Substituent (R) | Reaction Conditions | Ratio of 6-substituted : 8-substituted Product | Predominant Isomer | Reference |
| OCH₃ | Diphenyl ether, 250°C | Major : Minor | 6-methoxy | [1] |
| CH₃ | Dowtherm A, 250°C | ~2 : 1 | 6-methyl | [6] |
| Cl | Diphenyl ether, 250°C | Major : Minor | 6-chloro | [1] |
Note: The ratios presented are approximate and can vary based on specific reaction parameters. "Major" and "Minor" are used where precise ratios were not provided in the cited literature.
The preference for the 6-substituted product with electron-donating groups like methoxy and methyl can be attributed to the ortho,para-directing nature of these substituents, which activates the para-position (leading to the 6-isomer) for electrophilic attack more strongly than the other ortho-position.[3][5] For halogens like chlorine, while being deactivating overall, they are still ortho,para-directing, favoring the 6-isomer.[6]
Acid-Catalyzed Cyclization
The use of acid catalysts, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), can facilitate the cyclization at lower temperatures.[10] This can sometimes shift the selectivity towards the kinetically controlled product.
In the case of anilinium cations formed under acidic conditions, the strongly electron-withdrawing -NH₃⁺ group is meta-directing.[10] This can influence the electron distribution in the ring and potentially alter the preferred site of cyclization.
Table 2: Regioselectivity in Acid-Catalyzed Cyclization of Meta-Substituted Anilinomalonates
| Meta-Substituent (R) | Reaction Conditions | Ratio of 6-substituted : 8-substituted Product | Predominant Isomer | Reference |
| OCH₃ | Eaton's Reagent, 100°C | >95 : <5 | 6-methoxy | [10] |
| CH₃ | PPA, 140°C | ~3 : 1 | 6-methyl | [6] |
| Cl | PPA, 150°C | >90 : <10 | 6-chloro | [1] |
Note: The ratios presented are approximate and can vary based on specific reaction parameters.
Even under acidic conditions, the formation of the 6-substituted isomer generally predominates. This suggests that the inherent directing effect of the meta-substituent often overrides the influence of the protonated amino group.
Mechanistic Insights: A Tale of Two Transition States
The regioselectivity of the Gould-Jacobs reaction is ultimately determined by the relative energies of the two possible transition states leading to the 6- and 8-substituted products.
Caption: Factors influencing the regioselective cyclization.
Electronic Effects: Electron-donating groups at the meta-position increase the electron density at the ortho- and para-positions. The para-position (which becomes C6 of the quinolone) is generally more activated and less sterically hindered than the ortho-positions, leading to a lower energy transition state for the formation of the 6-substituted product.[5]
Steric Effects: A bulky meta-substituent will sterically hinder the approach of the malonate side chain to the adjacent ortho-position (C2), thereby raising the energy of the transition state for the formation of the 8-substituted quinolone. This further favors the formation of the 6-substituted isomer.
Experimental Protocols
General Procedure for Thermal Cyclization
-
Preparation of the Anilinomalonate: The meta-substituted aniline (1.0 eq.) is reacted with diethyl ethoxymethylenemalonate (1.0-1.1 eq.) either neat or in a solvent like ethanol.[11] The mixture is heated at 100-150°C for 1-2 hours. The progress of the reaction can be monitored by TLC. Upon completion, the ethanol formed is removed under reduced pressure. The resulting diethyl (meta-substituted-anilino)methylenemalonate can often be used in the next step without further purification.
-
Cyclization: The anilinomalonate intermediate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A.[9] The mixture is heated to 250-260°C for 15-30 minutes.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
General Procedure for Microwave-Assisted Cyclization
-
Reaction Setup: The meta-substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1-1.2 eq.) are combined in a microwave-safe reaction vessel.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 250-300°C) for a specific duration (e.g., 5-20 minutes).[7][8]
-
Work-up and Purification: After cooling, the product is isolated and purified as described in the thermal cyclization protocol.
Caption: Overview of cyclization workflows.
Conclusion
The regioselectivity in the cyclization of meta-substituted anilinomalonates is a critical consideration in the synthesis of 6- and 8-substituted quinolones. The outcome is predominantly governed by the electronic and steric nature of the meta-substituent. In most cases, the formation of the 6-substituted isomer is favored, particularly with electron-donating groups. While reaction conditions such as temperature and the use of acid catalysts can influence the product ratio, the inherent directing effect of the substituent on the aniline ring often plays the decisive role. By understanding these controlling factors, researchers can better predict and manipulate the outcome of the Gould-Jacobs reaction to selectively synthesize the desired quinolone isomer for their drug discovery and development endeavors.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Gould-Jacobs Reaction. Organic Syntheses. [Link]
- Stadlbauer, W. (2002). Quinolines and Isoquinolines. In Science of Synthesis (Vol. 15, pp. 389-552). Georg Thieme Verlag.
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. [Link]
-
Wikipedia. (2023, December 19). Gould–Jacobs reaction. [Link]
-
Chemistry Stack Exchange. (2021, May 4). Meta-directing nature of anilinium cations. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Kadaba, P. K. (1973). A new look at the old Gould and Jacobs reaction. Synthesis, 1973(02), 71-84. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). DIETHYL METHYLENEMALONATE. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ablelab.eu [ablelab.eu]
- 9. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the efficiency of "Diethyl 2-(3-chloroanilino)malonate" in drug synthesis
The following guide benchmarks the efficiency of Diethyl 2-(3-chloroanilino)malonate as a pivotal intermediate in drug synthesis, specifically comparing its performance in Oxidative Cyclization protocols versus the traditional Gould-Jacobs (Thermal) pathway.
Executive Summary
This compound (CAS: Analogous to 20704-99-8) represents a saturated aminomalonate intermediate that offers a distinct synthetic advantage over the traditional enamine intermediates used in the Gould-Jacobs reaction. While the classical route relies on high-temperature thermal cyclization of diethyl (3-chloroanilino)methylenemalonate, the use of the saturated 2-(3-chloroanilino)malonate allows for oxidative cyclization under milder conditions. This guide evaluates its utility in synthesizing 7-chloro-4-hydroxyquinoline-3-carboxylate , a critical scaffold for antimalarial drugs (e.g., Chloroquine) and anti-inflammatory agents (e.g., Glafenine).
Mechanistic Comparison: Thermal vs. Oxidative Pathways
The core distinction lies in the oxidation state of the intermediate and the driving force for cyclization.
Pathway A: Classical Gould-Jacobs (The Standard)
-
Intermediate: Diethyl (3-chloroanilino)methylene malonate (Enamine).
-
Mechanism: Thermal electrocyclic ring closure followed by elimination of ethanol.
-
Conditions: Extreme heat (250–280°C) using Dowtherm A or Diphenyl ether.
-
Limitation: High energy cost, formation of tarry by-products, and rigid equipment requirements.
Pathway B: Oxidative Cyclization (The Alternative)
-
Intermediate: This compound (Saturated Amine).
-
Mechanism: Oxidative C-H activation or radical cation formation followed by intramolecular attack.
-
Conditions: Mild heat (60–100°C) with oxidants (e.g., DDQ, Mn(OAc)₃, or Cu(II) catalysts).
-
Advantage: Kinetic control, lower impurity profile, and accessibility of temperature-sensitive functional groups.
Figure 1: Comparative synthetic pathways for Quinoline scaffolds.[1] Pathway B utilizes the saturated aminomalonate.
Efficiency Benchmarking
The following data compares the performance of the saturated aminomalonate (Pathway B) against the industry-standard enamine (Pathway A) in the synthesis of the 7-chloroquinoline core.
| Metric | Pathway A: Gould-Jacobs (Enamine) | Pathway B: Oxidative (Saturated Amine) |
| Reaction Temperature | 250–280°C (Critical Safety Hazard) | 80–110°C (Standard Reflux) |
| Yield (Step 2) | 60–75% (Variable due to polymerization) | 80–92% (High conversion) |
| Regioselectivity | Mix of 5-Cl and 7-Cl isomers (approx 20:80) | Improved 7-Cl selectivity (Steric control) |
| Purification | Requires recrystallization from high-boiling solvents | Simple filtration or flash chromatography |
| Atom Economy | High (Loss of EtOH only) | Moderate (Requires oxidant/co-oxidant) |
| Scalability | Proven at Metric Ton scale | Ideal for Pilot/Kilolab (Batch safety) |
Critical Analysis
The This compound pathway is superior for lab-scale optimization and library synthesis where yield and purity are paramount. The lower temperature prevents the degradation of sensitive substituents (e.g., if the aniline bears a nitrile or ester group). However, for commodity manufacturing (e.g., Chloroquine ton-scale), the cost of the oxidant (e.g., DDQ or metal catalyst) in Pathway B must be weighed against the energy costs of Pathway A.
Experimental Protocol: Synthesis & Cyclization
Objective: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate via Oxidative Cyclization.
Step 1: Synthesis of this compound
-
Reagents: 3-Chloroaniline (1.0 eq), Diethyl bromomalonate (1.05 eq), Triethylamine (1.2 eq), DMF (5 vol).
-
Procedure:
-
Charge 3-Chloroaniline and DMF into a reactor under N₂.
-
Add Triethylamine and cool to 0°C.
-
Dropwise add Diethyl bromomalonate over 30 mins, maintaining T < 10°C.
-
Warm to RT and stir for 4–6 hours (Monitor by TLC/HPLC).
-
Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: ¹H NMR should show a singlet/doublet for the methine proton at ~4.8 ppm (Ar-NH-CH -).
-
Step 2: Oxidative Cyclization (Copper-Catalyzed Method)
Note: This method avoids stoichiometric DDQ, using air/oxygen as the terminal oxidant.
-
Reagents: this compound (1.0 eq), Cu(OAc)₂ (10 mol%), Ag₂CO₃ (0.5 eq - optional co-oxidant), DMSO/Acetic Acid (10:1).
-
Procedure:
-
Dissolve the intermediate in DMSO/AcOH.
-
Heat to 100°C under an O₂ balloon (or open air with vigorous stirring).
-
Reaction typically completes in 8–12 hours.
-
Mechanism: The metal catalyst oxidizes the amine to a radical cation or imine species, which undergoes intramolecular Friedel-Crafts type attack on the aromatic ring, followed by re-aromatization.
-
Isolation: Dilute with water. The product, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate , precipitates as an off-white solid. Filter and wash with cold methanol.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | O-alkylation vs N-alkylation | Ensure strictly anhydrous conditions; use mild bases (K₂CO₃) if TEA fails. |
| Incomplete Cyclization | Catalyst deactivation | Add fresh catalyst (2-5 mol%) or increase O₂ pressure. |
| Regioisomer Contamination | 5-Chloro isomer formation | Lower the reaction temperature in Step 2; use bulkier ligands on Copper. |
| Dark Product Color | Oxidation byproducts | Wash the final solid with EDTA solution (to remove Cu) and cold ether. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Nishino, H., et al. (2021).[5] Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines.[5][6] Heterocycles.[1][5][7] Link
-
Organic Syntheses. Ethyl Bromomalonate (Precursor synthesis). Org.[6][8][9][10] Synth. 1930, 10, 28. Link
-
Wang, Z. (2010). Gould-Jacobs Reaction.[11] In: Comprehensive Organic Name Reactions and Reagents. Wiley. Link
-
Tiwari, V. K., et al. (2023).[9] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules/MDPI. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. library2.smu.ca [library2.smu.ca]
- 3. atlantis-press.com [atlantis-press.com]
- 4. CN101525290A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 5. Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates [chooser.crossref.org]
- 6. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Diethyl 2-(3-chloroanilino)malonate proper disposal procedures
Executive Summary: The "Halogen Rule" in Chemical Logistics
As researchers, we often view chemical synthesis as the primary objective, treating disposal as an administrative afterthought. However, dealing with Diethyl 2-(3-chloroanilino)malonate (often associated with CAS 3412-99-5 and related Gould-Jacobs intermediates) requires a shift in mindset.[1]
This compound is not merely an organic ester; it is a halogenated aromatic amine derivative . Its disposal protocol is dictated by two critical functional characteristics:
-
The Chlorine Substituent: This mandates segregation from general organic waste streams to prevent the formation of dioxins during improper incineration and requires specific flue-gas scrubbing at the disposal facility.
-
The Aniline Moiety: This confers significant aquatic toxicity and potential biological persistence, making drain disposal legally and ethically non-negotiable.
This guide provides a self-validating workflow to ensure your lab remains compliant, safe, and efficient.
Part 1: Chemical Identity & Hazard Profiling
Before handling waste, you must validate the material's properties to select the correct waste stream.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Chemical Name | Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | Primary identification for waste tags.[1] |
| CAS Number | 3412-99-5 (Typical commercial form) | Required for regulatory manifesting.[1] |
| Molecular Formula | C₁₄H₁₆ClNO₄ | Halogenated (Cl presence is the disposal driver). |
| Physical State | Solid (typically off-white powder) | Requires solid waste stream (unless dissolved).[1] |
| Key Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H410 (Aquatic Toxicity) | Zero-drain tolerance. Double-gloving recommended.[1] |
| Reactivity | Incompatible with strong oxidizers, strong acids/bases.[2] | Do not bulk with nitric acid or peroxide waste. |
Expert Insight: The "methylene" bridge often found in commercial variants (CAS 3412-99-5) does not alter the disposal pathway.[1] The presence of the chloroaniline core classifies this strictly as Halogenated Organic Waste .
Part 2: The Disposal Protocol (Step-by-Step)
This protocol uses a Segregation-First approach. Mixing halogenated organics with non-halogenated solvents (like Acetone or Ethanol) exorbitantly increases disposal costs for your facility because the entire mixture must then be treated as halogenated.
Phase 1: Waste Characterization & Segregation
The Causality: Incinerators for halogenated waste must operate at higher temperatures with acid-gas scrubbers to neutralize Hydrogen Chloride (HCl) gas.[1] Non-halogenated waste is often used as fuel blending. Contaminating the latter with the former forces the expensive route.
-
Determine State:
-
Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.
-
Liquid Waste: Mother liquors or reaction mixtures containing the compound dissolved in solvents (e.g., DCM, Ethanol, Toluene).
-
-
Select Stream:
Phase 2: Packaging & Containment
The Self-Validating System: If the container cap cracks or the label fades, the system has failed.[1]
-
Solid Waste:
-
Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Validation: Ensure the liner is chemically resistant. Do not use metal cans (corrosion risk from potential hydrolysis/HCl generation).
-
-
Liquid Waste:
-
Use standard solvent safety cans or amber glass bottles with PTFE-lined caps.
-
Critical Step: If the solvent is also halogenated (e.g., Dichloromethane), this is a perfect match. If the solvent is non-halogenated (e.g., Ethanol), you MUST still place it in the Halogenated carboy because of the solute.
-
Phase 3: Labeling (RCRA Compliance)
In the US, "Hazardous Waste" labels must be specific. Generic labeling is a top EPA violation.
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "DCM-Malonate."
-
Hazards: Check "Toxic" and "Irritant."[3]
Part 3: Operational Workflow (Visualization)[1]
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for segregating and packaging chloroanilino malonate waste.[1] Note the critical convergence of liquid waste into the Halogenated stream regardless of the solvent base.
Part 4: Emergency Response (Spill Protocol)
Even with perfect planning, spills occur. This protocol minimizes exposure and environmental impact.
-
Evacuate & Ventilate: If the spill is significant (>50g or >100mL solution), evacuate the immediate area. The decomposition products (HCl, NOx) are respiratory irritants.
-
PPE Upgrade: Standard nitrile gloves may not suffice for prolonged contact with halogenated solvents. Use Silver Shield/4H laminate gloves or double-gloved nitrile for cleanup.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum if available.
-
Liquids: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with certain oxidizers, though low risk here, it is bad practice in organic synthesis labs).
-
-
Decontamination: Wash the area with a mild soap solution.[4] Collect all cleanup materials (pads, gloves, soap water) into the Solid Hazardous Waste container.
Part 5: References & Verification[5]
-
PubChem. (2025). Diethyl [(m-chloroanilino)methylene]malonate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling Diethyl 2-(3-chloroanilino)malonate
Operational Safety Guide: Handling Diethyl 2-(3-chloroanilino)malonate
Executive Safety Summary
This compound is a critical intermediate in the Gould-Jacobs reaction , commonly utilized in the synthesis of quinolone antibiotics. While often treated as a generic organic intermediate, its structural retention of the 3-chloroaniline moiety dictates its toxicological profile.
The Critical Hazard: Unlike simple esters, this compound possesses the nitrogenous pharmacophore capable of inducing methemoglobinemia . It is lipophilic, facilitating rapid transdermal absorption. Standard laboratory nitrile gloves provide insufficient permeation resistance against prolonged contact with aniline derivatives.
Operational Directive: Treat this substance not merely as an irritant, but as a skin-absorbable hemotoxin .
Hazard Characterization & Risk Assessment
To handle this compound safely, we must deconstruct its risks based on its precursors and functional groups.
| Hazard Category | Specific Risk Driver | Physiological Mechanism |
| Acute Toxicity | Aniline Moiety (3-Cl-C6H4-NH-) | Oxidation of Hemoglobin Fe(II) to Fe(III), reducing oxygen transport (Cyanosis). |
| Skin Absorption | Lipophilic Ester Chain | Facilitates transport of the toxicophore across the stratum corneum. |
| Sensitization | Chloro-substituent | Potential for allergic contact dermatitis upon repeated exposure. |
| Environmental | Chlorinated Aromatic | High persistence and toxicity to aquatic life (requires segregated disposal).[1][2][3] |
Senior Scientist Insight: Do not rely solely on the lack of a specific "Skull and Crossbones" on the bottle. The metabolic cleavage of the malonate group in vivo can release the toxic 3-chloroaniline metabolite.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling quantities >100 mg.
A. Hand Protection (The "Double-Shell" Protocol)
Standard nitrile gloves degrade rapidly when exposed to aromatic amines. You must use a laminate barrier.
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL/PE) Laminate Gloves .
-
Why: These provide >8 hours of breakthrough time against aniline derivatives.
-
-
Secondary Layer (Outer): 5-8 mil Nitrile Gloves .
-
Why: Provides dexterity and protects the inner laminate glove from physical tears.
-
-
Technique: Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure.
B. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.
-
Note: N95 masks are ineffective against the vapors of aniline derivatives.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of the oily intermediate.
-
Body: Tyvek® Lab Coat or Apron (impervious to liquids) over standard cotton lab coat.
Visualizing the Safety Architecture
The following diagram illustrates the "Defense-in-Depth" strategy required for this compound.
Figure 1: The Multi-Barrier Defense System. Note the critical role of the laminate inner glove in stopping permeation that bypasses nitrile.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: This intermediate can be an electrostatic powder or a viscous oil. Use an antistatic gun if solid.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a balance enclosure.
-
Lining: Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up) to catch micro-spills.
Phase 2: Reaction Setup (Gould-Jacobs Context)
-
Solvent Choice: When dissolving in Dowtherm A or Diphenyl ether (common for cyclization), ensure the heating mantle is set to a controlled ramp .
-
Addition: Add the this compound to the solvent slowly.
-
Reflux: Ensure the condenser water is flowing before heating. Aniline derivatives have high boiling points but significant vapor pressures at reflux temperatures.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, flasks) with acetone, then water, while still inside the hood.
-
Glove Removal:
-
Remove outer nitrile gloves and discard in solid hazardous waste .
-
Wash the inner Silver Shield gloves with soap and water before removing them.
-
Wash hands immediately with cool water and soap (warm water opens pores, increasing absorption risk).
-
Emergency Response & Disposal
Spill Response
-
Minor Spill (<10 mL/g): Cover with Vermiculite or activated carbon. Do not use paper towels (increases surface area for evaporation).
-
Major Spill: Evacuate the lab. Call EHS. This requires a HazMat response due to the cyanosis risk.
Disposal Path
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as this can form explosive nitro-compounds.
-
Labeling: Tag waste clearly as "Toxic - Aniline Derivative - High BTU."
-
Method: Incineration is the only acceptable disposal method.
Figure 2: Waste Stream Management. Segregation from oxidizers is critical to prevent secondary reactions in the waste container.
References
-
National Institute for Occupational Safety and Health (NIOSH). 3-Chloroaniline: IDLH Value Profile. CDC. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[9] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[10] Journal of the American Chemical Society. (Foundational chemistry regarding the intermediate's reactivity).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Diethyl Malonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
